molecular formula C9H10ClF2NO B3034129 5,7-Difluorochroman-4-amine hydrochloride CAS No. 1392211-80-1

5,7-Difluorochroman-4-amine hydrochloride

Cat. No.: B3034129
CAS No.: 1392211-80-1
M. Wt: 221.63 g/mol
InChI Key: FMYSMCIYYAKXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluorochroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYSMCIYYAKXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Fluorinated Chroman-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1392211-80-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and the specific difluoro-substitution at the 5 and 7 positions imparts unique physicochemical properties that are highly desirable in drug design, such as enhanced metabolic stability and lipophilicity.[1][2][3] This guide delves into the compound's core chemical properties, outlines detailed protocols for its synthesis from commercially available precursors, describes standard analytical characterization techniques, and explores its primary application as a key building block in the synthesis of advanced therapeutic agents. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of numerous biologically active molecules, including natural products like vitamin E. The introduction of an amine at the 4-position creates a chiral center and a versatile functional handle for further chemical modification. Such scaffolds have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to target proteins.[3] In the case of 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic ring are electron-withdrawing, which can modulate the basicity of the amine and the reactivity of the entire scaffold.[3] This compound, particularly as a stable hydrochloride salt, serves as a critical intermediate, most notably in the development of novel potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders.[3][5][6]

Physicochemical and Safety Profile

The hydrochloride salt form of 5,7-Difluorochroman-4-amine enhances its stability, crystallinity, and handling properties compared to the free base, making it more suitable for storage and downstream applications.

Core Properties
PropertyValueSource
CAS Number 1392211-80-1[7]
Molecular Formula C₉H₁₀ClF₂NO[7]
Molecular Weight 221.63 g/mol [7]
IUPAC Name 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride[7]
Appearance Solid[7]
Synonyms 5,7-DIFLUOROCHROMAN-4-AMINE HCl[7]
Stability and Storage

Based on data for analogous chemical structures, the compound is generally stable under standard laboratory conditions.[8]

  • Storage: Recommended storage is in a tightly sealed container in a dry, well-ventilated place, often at refrigerated temperatures (2-8°C) to ensure long-term integrity.[8]

  • Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[8]

  • Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides may provoke hazardous reactions.[8]

GHS Safety Information

The compound is classified with the GHS07 pictogram, indicating the following primary hazards:[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[9] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[9]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with the construction of its ketone precursor, 5,7-Difluorochroman-4-one. The subsequent conversion to the target amine and its salt formation are standard, high-yielding transformations.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amine Formation A 3,5-Difluorophenol B 3-(3,5-difluorophenoxy) propionic acid A->B O-alkylation C 5,7-Difluorochroman-4-one (Ketone Precursor) B->C Intramolecular Friedel-Crafts Acylation D 5,7-Difluorochroman-4-amine (Free Base) C->D Reductive Amination E 5,7-Difluorochroman-4-amine HCl (Final Product) D->E HCl Salt Formation

Caption: General synthetic workflow for 5,7-Difluorochroman-4-amine HCl.

Experimental Protocol 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)

This protocol is based on a well-established cyclization method.[10] The core principle is an intramolecular Friedel-Crafts acylation, where a strong acid catalyst enables the carboxylic acid moiety to acylate the electron-rich aromatic ring, forming the cyclic ketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 3 volumes relative to the starting material weight). Cool the acid in an ice bath.

  • Addition of Starting Material: Slowly and portion-wise add 3-(3,5-difluorophenoxy)propionic acid (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir vigorously for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40 volumes).

  • Isolation: A precipitate will form. Allow the slurry to stand for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the resulting white to off-white solid under vacuum to yield 5,7-Difluorochroman-4-one. A reported yield for this process is approximately 86%.[10]

Experimental Protocol 2: Reductive Amination and Salt Formation

This is a standard procedure for converting a ketone to a primary amine hydrochloride.

  • Reaction Setup: To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium acetate (approx. 10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is chosen as it is mild enough to selectively reduce the imine in the presence of the ketone, minimizing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up (Free Base): Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5,7-Difluorochroman-4-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M solution, 1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

G Sample Final Product Lot NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Result Certificate of Analysis (Identity & Purity Confirmed) NMR->Result MS->Result IR->Result HPLC->Result

Caption: Standard analytical workflow for quality control.

Spectroscopic Data (Predicted & Representative)

While specific spectra for this exact salt are proprietary, the expected data can be reliably predicted based on its structure and data from close analogues.[11]

Table 1: Nuclear Magnetic Resonance (NMR)

NucleusExpected Chemical Shifts (δ ppm)Key Features
¹H NMR 8.5-9.5 (broad s, 3H, -NH₃⁺)6.8-7.2 (m, 2H, Ar-H)4.2-4.5 (m, 2H, -OCH₂-)4.0-4.3 (m, 1H, -CH-NH₃⁺)2.0-2.5 (m, 2H, -CH₂-)The broad signal for the ammonium protons (-NH₃⁺) is characteristic. Aromatic protons will show splitting due to coupling with fluorine.
¹³C NMR 150-160 (Ar-C-F, d)110-130 (Ar-C)95-105 (Ar-C-H, t)60-70 (-OCH₂-)45-55 (-CH-NH₃⁺)25-35 (-CH₂-)Carbon atoms bonded to fluorine will appear as doublets (d) in the proton-decoupled spectrum due to C-F coupling. The aromatic C-H between the two fluorines will appear as a triplet (t).
¹⁹F NMR -100 to -120Two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

TechniqueExpected ValuesInterpretation
MS (ESI+) m/z ≈ 186.07Corresponds to the molecular ion of the free base [M+H]⁺ (C₉H₁₀F₂NO⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
IR (cm⁻¹) ~2800-3100 (broad)~1600, ~1480~1200~1100Broad absorption for N-H stretching of the ammonium salt. C=C aromatic stretching. C-O ether stretching. C-F stretching.

Role in Pharmaceutical Development: The Tegoprazan Case Study

The primary and most commercially significant application of this scaffold is in the synthesis of Tegoprazan , a modern potassium-competitive acid blocker (P-CAB).[3][5] The synthesis requires the specific (R)-enantiomer of the related compound, 5,7-Difluorochroman-4-ol. The amine discussed in this guide is a close synthetic relative and building block for similar structures. The general pathway highlights the importance of the chroman core.

G A 5,7-Difluorochroman-4-one B (R)-5,7-Difluorochroman-4-ol A->B Asymmetric Reduction D Tegoprazan (P-CAB Drug) B->D Nucleophilic Substitution (e.g., Mitsunobu Reaction) C Benzimidazole Core Fragment C->D Nucleophilic Substitution (e.g., Mitsunobu Reaction)

Caption: Simplified pathway showing the role of the chroman scaffold in Tegoprazan synthesis.

The synthesis of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, is typically achieved via an enzymatic asymmetric reduction of the ketone precursor.[8][12] This chiral alcohol is then coupled with a separate benzimidazole fragment via a nucleophilic substitution reaction, such as the Mitsunobu reaction, to form the final drug substance.[6] This demonstrates that the 5,7-difluorochroman core is not just a passive scaffold but a critical component whose stereochemistry is essential for the biological activity of the final drug.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a well-characterized, high-value building block rooted in a privileged structural class. The strategic placement of fluorine atoms enhances its utility in modern drug discovery programs. A clear and scalable synthetic pathway, combined with robust analytical methods for its characterization, makes it a reliable component for research and development. Its direct lineage to potent therapeutics like Tegoprazan underscores its importance and ensures its continued relevance for scientists and researchers working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of 5,7-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, fluorinated scaffolds have gained prominence due to their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The chroman-4-amine framework, in particular, is a privileged structure found in a variety of biologically active compounds.[1] The targeted introduction of fluorine atoms, as seen in 5,7-difluorochroman-4-amine hydrochloride, presents a strategic approach to fine-tuning molecular characteristics. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, intended for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development. Our approach emphasizes not just the acquisition of data, but the logical integration of information from various analytical techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Confirming Molecular Identity

Before delving into detailed structural analysis, it is imperative to confirm the molecular formula and mass of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this initial step.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For a hydrochloride salt, it is crucial to observe the mass of the free amine cation. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry helps to distinguish the target compound from potential impurities with similar nominal masses.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+) is ideal for protonating the primary amine, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Presentation:

ParameterExpected Value
Molecular FormulaC₉H₉F₂NO
Exact Mass (Free Amine)185.0652
Observed Ion[M+H]⁺
Expected m/z186.0730

Trustworthiness: The observation of a high-resolution mass corresponding to the [M+H]⁺ ion within a narrow mass error window (typically < 5 ppm) provides strong evidence for the elemental composition of the molecule. The molecular formula for the hydrochloride salt is C₉H₁₀ClF₂NO with a molecular weight of approximately 221.63 g/mol .[2]

Unveiling the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of the 5,7-difluorochroman-4-amine structure.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protons to carbons F19_NMR ¹⁹F NMR (Fluorine Environment) HMBC HMBC (¹H-¹³C Long-Range Correlations) F19_NMR->HMBC Confirms F positions via C-F coupling HSQC->HMBC Assignment Complete Structural Assignment HMBC->Assignment Connects molecular fragments

Caption: Workflow for comprehensive NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will provide information on the number of different proton environments, their multiplicity (splitting pattern), and their relative numbers (integration). The chemical shifts will be indicative of the electronic environment of each proton. For instance, aromatic protons will appear downfield compared to the aliphatic protons of the chroman ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5br s3H-NH₃⁺
~7.2m1HAromatic H
~7.0m1HAromatic H
~4.8t1HH-4
~4.4m2HH-2
~2.3m2HH-3
¹⁹F NMR Spectroscopy

Expertise & Experience: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial experiment.[3][4] It provides direct information about the chemical environment of the fluorine atoms and can reveal through-bond and through-space couplings to other nuclei, aiding in their placement on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR often provides high resolution.[5][6]

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Expected ¹⁹F NMR Data: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts and any observed F-F or F-H couplings will be diagnostic.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show the number of unique carbon environments. The presence of fluorine will induce characteristic C-F couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the fluorinated positions on the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmKey FeatureAssignment
~150-160Doublet (large ¹JCF)C-5 / C-7
~150-160Doublet (large ¹JCF)C-7 / C-5
~130-140Triplet (small ²JCF)C-6
~110-120Doublet of doubletsC-8
~100-110DoubletC-4a / C-8a
~60-70C-2
~50-60C-4
~20-30C-3
2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Experience:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic spin system in the chroman ring (H-2 through H-3 to H-4).

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, enabling the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for example, correlating the H-4 proton to the aromatic carbons, and the aromatic protons to the carbons of the chroman ring, thus confirming the overall connectivity.

Trustworthiness: The collective data from this suite of NMR experiments provides a self-validating system. The connectivity information from COSY and HMBC must be consistent with the direct attachments identified in the HSQC and the chemical shifts and couplings observed in the 1D spectra.

Vibrational Spectroscopy: Confirming Functional Groups

Expertise & Experience: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key absorptions will correspond to the amine salt, aromatic C-H, C-F, and C-O bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800N-H stretchAmmonium (-NH₃⁺)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1600 & ~1500C=C stretchAromatic ring
1300-1000C-F stretchAryl-F
1250-1020C-N stretchAliphatic amine
~1200C-O stretchAryl ether

Trustworthiness: The presence of a broad absorption in the 3200-2800 cm⁻¹ range is characteristic of an ammonium salt, confirming the protonation of the primary amine.[7][8][9][10] The C-F stretching bands provide further evidence for the fluorination of the aromatic ring.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.[11][12][13][14] It reveals precise bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the hydrochloride salt by slow evaporation from a suitable solvent or solvent system (e.g., ethanol/ether).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection and Structure Solution: A suitable crystal is mounted and cooled under a stream of nitrogen. X-ray diffraction data are collected, and the structure is solved and refined using specialized software.

Anticipated Structural Features:

  • Confirmation of the chroman ring system in a half-chair conformation.

  • Precise locations of the fluorine atoms at positions 5 and 7 of the aromatic ring.

  • The stereochemistry at the C-4 position if an enantiomerically pure sample is used.

  • Hydrogen bonding interactions between the ammonium group and the chloride anion, as well as potentially with the ether oxygen of neighboring molecules.

Trustworthiness: X-ray crystallography is considered the definitive method for structure elucidation, providing a three-dimensional model of the molecule.[14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented in this guide, from initial mass confirmation by HRMS, through detailed 2D NMR analysis, functional group identification by FT-IR, and ultimate confirmation by X-ray crystallography, provides a robust and self-validating pathway to an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the identity and purity of novel chemical entities in the pharmaceutical development pipeline.

References

5,7-Difluorochroman-4-amine hydrochloride mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5,7-Difluorochroman-4-amine hydrochloride

Abstract

This compound is a synthetic molecule belonging to the chromanamine class of compounds. While its direct biological activity and mechanism of action are not yet fully elucidated in publicly available literature, its structural features, particularly the fluorinated chroman core, suggest significant potential for interaction with biological systems. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into hypothesized mechanisms based on structurally related molecules, propose a tiered experimental approach to test these hypotheses, and provide detailed protocols for key assays. This document serves as a roadmap for uncovering the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Chromanamine Scaffolds

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E and various synthetic drugs.[1][2][3] The introduction of an amine group at the 4-position, as in 5,7-Difluorochroman-4-amine, creates a chiral center and introduces a basic nitrogen atom, significantly expanding the potential for interactions with biological targets such as receptors, enzymes, and ion channels.

Furthermore, the presence of two fluorine atoms on the benzene ring is a strategic chemical modification in drug design.[4] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons, influencing binding affinity and selectivity for target proteins.[4]

Given the wide range of pharmacological activities reported for chromane derivatives—including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects—this compound represents a promising lead compound for drug discovery.[1][3]

Hypothesized Mechanisms of Action

Based on the pharmacology of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Neuromodulatory Activity: A Focus on Dopamine and Serotonin Receptors

A compelling hypothesis is that this compound may act as a modulator of neurotransmitter receptors. This is supported by studies on 6,7-Dihydroxy-3-chromanamine, an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin (6,7-ADTN).[5] 6,7-Dihydroxy-3-chromanamine has been shown to exhibit dopaminergic activity, suggesting that the chromanamine scaffold can effectively mimic the pharmacophore of established dopamine receptor ligands.[5]

The amine group in this compound is likely to be protonated at physiological pH, allowing it to form ionic bonds with acidic residues in the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The fluorinated benzene ring can participate in various non-covalent interactions, including hydrophobic and halogen bonding, which could contribute to binding affinity and selectivity.

Ion Channel Modulation

The chroman scaffold is a known modulator of various ion channels. For instance, certain chromanol derivatives have been shown to be potent activators of ATP-sensitive potassium channels. The precursor to 5,7-Difluorochroman-4-amine, 5,7-Difluorochroman-4-one, is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase proton pump.[4][6][7] While the amine derivative will have different chemical properties, this lineage suggests that the 5,7-difluorochroman moiety may have a predisposition for interacting with ion-translocating proteins.

Enzyme Inhibition

The diverse biological activities of chromane derivatives also suggest that this compound could act as an enzyme inhibitor. The specific nature of such inhibition would be highly dependent on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme.

A Tiered Experimental Approach to Elucidate the Mechanism of Action

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is proposed, starting with broad profiling and moving towards more specific target validation.

experimental_workflow cluster_tier1 Tier 1: Broad Phenotypic Screening & Target Class Identification cluster_tier2 Tier 2: Target Identification & Initial Validation cluster_tier3 Tier 3: Specific Target Validation & Pathway Analysis cluster_tier4 Tier 4: In Vivo Model Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation, morphology) receptor_profiling Broad Receptor Profiling (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) phenotypic_screening->receptor_profiling Initial activity assessment affinity_chromatography Affinity Chromatography-Mass Spectrometry receptor_profiling->affinity_chromatography Identify potential target classes cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cellular_thermal_shift Confirm target engagement dose_response Dose-Response Studies in Hit Cell Lines cellular_thermal_shift->dose_response Validate cellular activity biochemical_assays In Vitro Biochemical/Biophysical Assays (e.g., enzyme kinetics, radioligand binding) dose_response->biochemical_assays Characterize direct target interaction target_knockdown Target Knockdown/Knockout Studies (e.g., siRNA, CRISPR) biochemical_assays->target_knockdown Confirm target necessity downstream_signaling Downstream Signaling Pathway Analysis (e.g., Western blotting, reporter assays) target_knockdown->downstream_signaling Elucidate signaling pathway animal_models Disease-Relevant Animal Models downstream_signaling->animal_models Evaluate in vivo efficacy

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Broad Receptor Profiling

Objective: To identify potential interactions of this compound with a wide range of known biological targets.

Methodology: Radioligand Binding Assays

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen) for screening against a panel of receptors, ion channels, and transporters. A standard concentration of 10 µM is typically used for initial screening.

  • Data Analysis: The results will be reported as the percent inhibition of radioligand binding. Hits are typically defined as compounds that cause >50% inhibition.

  • Causality and Interpretation: A significant inhibition of binding of a specific radioligand suggests that this compound may bind to that particular target. This provides the first clue towards its mechanism of action and directs further investigation.

Tier 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a putative target protein by this compound in a cellular context.

Methodology:

  • Cell Culture: Grow a relevant cell line (identified from phenotypic screening) to ~80% confluency.

  • Compound Treatment: Treat the cells with either vehicle or this compound at a concentration determined from dose-response studies for 1 hour.

  • Thermal Shift: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow start Cell Culture treatment Treat with Compound or Vehicle start->treatment heating Heat to Various Temperatures treatment->heating centrifugation Centrifuge to Pellet Aggregated Proteins heating->centrifugation supernatant Collect Supernatant centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analysis Analyze Melting Curve Shift western_blot->analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Downstream Signaling Pathway Analysis

Objective: To determine the functional consequences of target engagement by this compound.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Culture and Treatment: Culture a relevant cell line and treat with a dose-response range of this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

  • Interpretation: A change in the phosphorylation status of key signaling proteins will provide insight into the downstream pathways modulated by the compound.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile for this compound

TargetRadioligand% Inhibition at 10 µM
Dopamine D2 Receptor[³H]-Spiperone85%
Serotonin 5-HT2A Receptor[³H]-Ketanserin62%
Alpha-1 Adrenergic Receptor[³H]-Prazosin15%
Muscarinic M1 Receptor[³H]-Pirenzepine5%

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its chemical structure strongly suggests a high potential for biological activity. The proposed hypotheses, centered on neuromodulatory and ion channel-modulating activities, provide a solid foundation for a comprehensive research program. The tiered experimental approach outlined in this guide, from broad phenotypic screening to specific target validation and in vivo studies, offers a robust and logical pathway to unraveling the therapeutic potential of this promising compound. The detailed protocols provided for key assays are designed to be self-validating and to generate the high-quality data necessary for advancing a drug discovery project.

References

An In-Depth Technical Guide to the Biological Activity and Significance of 5,7-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5,7-Difluorochroman-4-amine hydrochloride, a pivotal chemical entity in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) in itself, its core structure is integral to the synthesis of a new class of potent gastric acid inhibitors. This document will elucidate the inferred biological activity of this compound by exploring its role as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB). We will detail the mechanism of action of P-CABs, the strategic importance of the 5,7-difluorochroman moiety, present detailed protocols for assessing biological activity, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Chroman Scaffold in Drug Discovery

The chroman scaffold, a heterocyclic structure composed of a fused benzene and dihydropyran ring, is a privileged framework in medicinal chemistry. Its rigid conformation and the presence of an oxygen atom provide unique stereochemical and electronic properties, making it a versatile building block for a wide array of biologically active molecules. The strategic incorporation of fluorine atoms into this scaffold, as seen in the 5,7-difluoro derivative, is a widely employed tactic to enhance a compound's therapeutic potential. Fluorine's high electronegativity and small atomic radius allow it to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound serves as a critical precursor to Tegoprazan, a leading potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] Understanding the biological relevance of this intermediate is therefore synonymous with understanding the pharmacology of Tegoprazan and the P-CAB class of drugs.

Inferred Biological Activity: A Gateway to Gastric Acid Suppression

The primary biological relevance of the 5,7-Difluorochroman-4-amine scaffold is its role in the inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final and key player in the secretion of gastric acid into the stomach lumen.

Mechanism of Action: The P-CAB Advantage

Tegoprazan, the ultimate product derived from the 5,7-difluorochroman-4-amine core, operates as a potassium-competitive acid blocker (P-CAB).[2][3] This mechanism is distinct from and offers several advantages over traditional proton pump inhibitors (PPIs) like esomeprazole.[4][5]

  • Reversible, K+-Competitive Inhibition: Unlike PPIs which form irreversible covalent bonds with the proton pump, Tegoprazan binds reversibly to the H+/K+-ATPase at or near the potassium-binding site.[6][7] This competitive inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting acid secretion.

  • Rapid Onset of Action: P-CABs do not require activation by acid.[3] They can inhibit both active and resting proton pumps, leading to a much faster onset of action compared to PPIs, which require an acidic environment to become active.[2][4]

  • Sustained pH Control: Tegoprazan has demonstrated the ability to control gastric pH for a prolonged period, which is beneficial for healing acid-related damage and managing conditions like gastroesophageal reflux disease (GERD).[3][4]

The following diagram illustrates the mechanism of gastric acid secretion and the inhibitory action of a P-CAB derived from the 5,7-Difluorochroman-4-amine scaffold.

G cluster_0 Parietal Cell cluster_1 Canalicular Membrane cluster_2 Gastric Lumen Parietal_Cell H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion ProtonPump H⁺/K⁺-ATPase (Proton Pump) H_ion->ProtonPump Cl_ion_in Cl⁻ KCl_Cotransporter Cl⁻ Channel Cl_ion_in->KCl_Cotransporter Cl⁻ out K_ion_in K⁺ ProtonPump->K_ion_in H_ion_out H⁺ ProtonPump->H_ion_out H⁺ out Cl_ion_out Cl⁻ KCl_Cotransporter->Cl_ion_out Cl⁻ out Gastric_Lumen HCl HCl (Gastric Acid) H_ion_out->HCl Cl_ion_out->HCl K_ion_out K⁺ K_ion_out->ProtonPump K⁺ in PCAB Tegoprazan (derived from 5,7-Difluorochroman-4-amine) PCAB->ProtonPump Reversible Inhibition

Caption: Mechanism of H+/K+-ATPase inhibition by a P-CAB.

Quantitative Analysis of Biological Activity

The potency of Tegoprazan, and by extension the effectiveness of the 5,7-difluorochroman scaffold, has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Species of H+/K+-ATPaseTegoprazan IC50 (μM)Esomeprazole IC50 (μM)Reference
Porcine0.5342.52[4]
Canine0.29 - 0.52Not Reported[6]
Human0.29 - 0.52Not Reported[6]

These data clearly demonstrate the high potency of Tegoprazan, which is significantly more potent than the representative PPI, esomeprazole, in vitro.[4] The high selectivity of Tegoprazan is also noteworthy; its IC50 for the related canine kidney Na+/K+-ATPase is over 100 μM, indicating a low potential for off-target effects.[6]

The Role of the 5,7-Difluorochroman-4-amine Moiety: A Structure-Activity Relationship Perspective

The specific chemical structure of this compound is not arbitrary. Each component plays a crucial role in its function as a precursor to a highly effective API.

  • Chroman Core: Provides a rigid, three-dimensional structure that is essential for precise orientation and binding within the active site of the H+/K+-ATPase.

  • 5,7-Difluoro Substitution: The two fluorine atoms significantly impact the molecule's properties. They increase lipophilicity, which can enhance membrane permeability and distribution to the target parietal cells.[1] Furthermore, the strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the metabolic stability and half-life of the final drug.

  • 4-Amine Group: This functional group is the key point of attachment for the rest of the Tegoprazan molecule. While syntheses often proceed through the corresponding 4-ol intermediate via a Mitsunobu reaction, the 4-amine allows for a plausible and direct synthetic route through nucleophilic aromatic substitution on the benzimidazole core of Tegoprazan.

Synthetic Pathway and the Central Role of 5,7-Difluorochroman-4-amine

While multiple synthetic routes to Tegoprazan exist, they converge on the coupling of the (S)-5,7-difluorochroman moiety with the benzimidazole core. The amine hydrochloride is a stable salt of the key chiral amine intermediate.

Below is a diagram illustrating a plausible, high-level synthetic workflow for Tegoprazan, highlighting the central position of the 5,7-Difluorochroman-4-amine intermediate.

G cluster_path1 Common Pathway cluster_path2 Proposed Pathway A 5,7-Difluorochroman-4-one B (S)-5,7-Difluorochroman-4-ol A->B Asymmetric Reduction C (S)-5,7-Difluorochroman-4-amine (from the hydrochloride salt) B->C Amination (e.g., Mitsunobu with HN₃ followed by reduction) E Tegoprazan C->E Nucleophilic Aromatic Substitution (SNAr) D 4-Halo-benzimidazole Derivative D->E

Caption: Plausible synthetic pathway to Tegoprazan.

Experimental Protocols for Biological Activity Assessment

To empirically validate the biological activity of compounds based on the 5,7-Difluorochroman-4-amine scaffold, a robust in vitro H+/K+-ATPase inhibition assay is required.

Preparation of H+/K+-ATPase Enriched Microsomes from Porcine Gastric Mucosa

This protocol describes the isolation of the enzyme source for the inhibition assay.

Materials:

  • Freshly excised porcine stomach

  • Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer A: 37% (w/v) Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Gradient Buffer B: 10% (w/v) Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Obtain a fresh porcine stomach from a local abattoir and place it on ice.

  • Open the stomach and wash the mucosal surface with ice-cold saline to remove contents.

  • Gently scrape the gastric mucosa from the underlying muscle layer.

  • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.

  • Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using a Bradford assay, and store at -80°C in small aliquots.

In Vitro H+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

  • H+/K+-ATPase enriched microsomes (from protocol 5.1)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 20 mM KCl

  • ATP solution: 20 mM ATP in water

  • Test compound (e.g., Tegoprazan) and vehicle (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the test compound dilution or vehicle to the appropriate wells.

  • Add 20 µL of the H+/K+-ATPase enriched microsomes (diluted in Assay Buffer to an appropriate concentration) to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a quintessential example of a modern pharmaceutical intermediate, where strategic design and synthesis lead to a final product with significant therapeutic advantages. Its biological activity is intrinsically linked to its role as a precursor to Tegoprazan, a potent and selective potassium-competitive acid blocker. The difluorinated chroman core provides a robust and favorable scaffold for inhibiting the gastric H+/K+-ATPase, offering a rapid and sustained mechanism for controlling gastric acid secretion.

For researchers in the field, the 5,7-difluorochroman-4-amine scaffold represents a validated and promising starting point for the development of new P-CABs or for exploring other therapeutic targets where the unique properties of this moiety could be advantageous. Future research may focus on further derivatization of this scaffold to fine-tune pharmacokinetic properties, explore new therapeutic indications, or develop next-generation inhibitors with even greater potency and selectivity. The protocols and data presented in this guide provide a solid foundation for such future endeavors.

References

An In-depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5,7-Difluorochroman-4-amine hydrochloride (CAS No. 1392211-80-1), a fluorinated chroman derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic placement of fluorine atoms on the chroman scaffold imparts unique physicochemical properties that are highly desirable in modern drug design, including enhanced metabolic stability and binding affinity. This document details the synthesis, physicochemical properties, analytical characterization, and potential applications of this versatile building block. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. The 5,7-difluorochroman moiety is an exemplary scaffold that leverages these benefits.

This compound serves as a crucial synthetic intermediate. Its structural precursor, 5,7-difluorochroman-4-one, is a key component in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastric acid-related disorders[1][2][3]. The amine functional group at the 4-position provides a versatile handle for introducing a wide range of substituents, enabling the exploration of vast chemical space in drug discovery programs. This guide offers a detailed examination of this high-value compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1392211-80-1American Elements[4]
Chemical Formula C₉H₁₀ClF₂NOAmerican Elements[4]
Molecular Weight 221.63 g/mol American Elements[4]
IUPAC Name 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochlorideAmerican Elements[4]
Appearance Solid (Predicted)American Elements[4]
SMILES C1COC2=C(C1N)C(=CC(=C2)F)F.ClAmerican Elements[4]
InChI Key FMYSMCIYYAKXTC-UHFFFAOYSA-NAmerican Elements[4]

The presence of two fluorine atoms significantly impacts the electron distribution of the aromatic ring, enhancing the compound's stability and modulating its interaction with biological targets. The hydrochloride salt form generally confers improved solubility in aqueous media and better handling properties compared to the free base.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core chromanone structure. The most logical and industrially relevant pathway proceeds through the key intermediate, 5,7-Difluorochroman-4-one.

Step 1: Synthesis of 5,7-Difluorochroman-4-one (CAS: 844648-22-2)

The synthesis of the precursor ketone is a critical first stage. A common and effective method involves the intramolecular Friedel-Crafts acylation (a cyclization) of a substituted phenoxypropionic acid.

  • Rationale : This cyclization method is well-established for creating chromanone scaffolds. The use of a strong acid like polyphosphoric acid (PPA) or concentrated sulfuric acid effectively catalyzes the ring closure[2][5]. The starting material, 3-(3,5-difluorophenoxy)propionic acid, is readily prepared from 3,5-difluorophenol.

Protocol: Synthesis of 5,7-Difluorochroman-4-one [2][5]

  • Reaction Setup : To concentrated sulfuric acid (or polyphosphoric acid), add 3-(3,5-difluorophenoxy)propionic acid in batches at a controlled temperature (e.g., 50 °C).

  • Reaction : Stir the mixture at the set temperature for 1.5 to 3 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water to precipitate the product.

  • Isolation : Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum over a desiccant like phosphorus pentoxide.

  • Purification : If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure 5,7-difluorochroman-4-one as a white solid[2].

Step 2: Reductive Amination to Form the Amine

The conversion of the ketone to the target amine is most efficiently achieved via reductive amination. This process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

  • Rationale : Reductive amination is a robust and widely used transformation in organic synthesis. It offers a direct route from a ketone to an amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity. For producing the hydrochloride salt, ammonium chloride can serve as the amine source, and a reducing agent like sodium borohydride can be used.

Protocol: Synthesis of this compound

  • Reaction Setup : Dissolve 5,7-Difluorochroman-4-one and an ammonia source (e.g., ammonium acetate or ammonia in methanol) in a suitable solvent like methanol or ethanol.

  • Imine Formation : Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction : Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Quenching & Extraction : Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic with NaOH solution and extract the free amine product with an organic solvent like dichloromethane or ethyl acetate.

  • Salt Formation : Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether, to precipitate the this compound salt.

  • Isolation : Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry under vacuum.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Amine Synthesis A 3,5-Difluorophenol B 3-(3,5-Difluorophenoxy)propionic acid A->B Alkylation & Oxidation C 5,7-Difluorochroman-4-one B->C Intramolecular Cyclization (PPA or H₂SO₄) F 5,7-Difluorochroman-4-amine (Free Base) C->F Reductive Amination D Ammonia Source (e.g., NH₄OAc) D->F E Reducing Agent (e.g., NaBH₄) E->F G 5,7-Difluorochroman-4-amine HCl F->G Salt Formation H HCl H->G

Caption: Synthetic pathway for 5,7-Difluorochroman-4-amine HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. While specific spectra for the hydrochloride salt are not publicly available, the expected analytical data can be inferred from the structure and data for related compounds[2].

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show characteristic signals for the aromatic protons, which would appear as multiplets in the 6.8-7.0 ppm region, showing coupling to the fluorine atoms. The protons on the chroman ring would appear at distinct chemical shifts: the -OCH₂- protons around 4.6 ppm, the -CH₂- protons adjacent to the amine around 2.0-2.5 ppm, and the -CH(NH₂)- proton further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show 9 distinct carbon signals. The carbons bonded to fluorine would exhibit large C-F coupling constants, a hallmark of fluorinated aromatic compounds.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 186.07 m/z, corresponding to the formula C₉H₁₀F₂NO⁺.

  • Purity Analysis (HPLC) : High-Performance Liquid Chromatography, typically using a C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water, would be used to determine the purity of the compound, which is expected to be ≥98% for research-grade material.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block for synthesizing more complex molecules. Its utility stems from several key features:

  • Versatile Synthetic Handle : The primary amine group is a nucleophile that can readily participate in a wide array of chemical reactions, including amide bond formation, reductive aminations, and sulfonylation, allowing for the facile introduction of diverse side chains and pharmacophores[6].

  • Fluorinated Scaffold : As previously discussed, the 5,7-difluoro substitution pattern enhances metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability, in the resulting drug candidates.

  • Chiral Center : The amine is attached to a stereocenter at the C4 position. This allows for the synthesis of enantiomerically pure compounds (either the (R)- or (S)-enantiomer), which is critical as the biological activity of chiral drugs often resides in a single enantiomer[7][8]. The synthesis of specific enantiomers, such as (R)-5,7-difluorochroman-4-ol, is crucial for drugs like Tegoprazan, highlighting the importance of stereocontrol[1][2]. The amine can be resolved into its constituent enantiomers or synthesized directly in a stereoselective manner.

The logical relationship between this building block and drug discovery is illustrated below.

G A 5,7-Difluorochroman-4-amine HCl (CAS 1392211-80-1) B Primary Amine (Nucleophilic Handle) A->B C Difluorinated Core (Metabolic Stability) A->C D Chiral Center (Stereospecificity) A->D E Coupling Reactions (Amidation, etc.) B->E C->E D->E F Library of Novel Derivatives E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role of the title compound in the drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Conclusion

This compound is a strategically important building block for modern medicinal chemistry. Its synthesis is achievable through a logical and scalable pathway centered on the reductive amination of 5,7-difluorochroman-4-one. The combination of a versatile primary amine, a metabolically robust difluorinated aromatic core, and a key stereocenter makes this compound an attractive starting point for developing novel therapeutics across various disease areas. This guide provides the foundational knowledge required for scientists to effectively incorporate this valuable intermediate into their research and development programs.

References

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine hydrochloride is a fluorinated heterocyclic amine that belongs to the chroman class of compounds. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a compound of considerable interest for drug discovery and development.[1] This technical guide provides a comprehensive overview of its synthesis, starting from its precursors, its physicochemical properties, and its potential pharmacological applications, with a particular focus on neurodegenerative diseases.

Introduction: The Significance of the Fluorinated Chroman Scaffold

The chroman ring system, a bicyclic ether, is a foundational structure in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] When the 4-position of the chroman ring is substituted with an amine group, the resulting chroman-4-amines have emerged as a promising class of compounds, particularly in the field of neuroscience. Research has indicated their potential as inhibitors of key enzymes implicated in neurodegenerative disorders, such as cholinesterases and monoamine oxidases.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties.[1] The high electronegativity and small size of fluorine can alter the electronic environment of a molecule, influence its conformation, and block sites of metabolic degradation, thereby improving its pharmacokinetic profile. In the context of this compound, the two fluorine atoms on the aromatic ring are expected to enhance its therapeutic potential.

This guide will delve into the synthetic pathways to access this specific molecule, its analytical characterization, and the scientific rationale for its potential as a therapeutic agent.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursor, 5,7-difluorochroman-4-one.

Synthesis of the Precursor: 5,7-Difluorochroman-4-one

The synthesis of 5,7-difluorochroman-4-one has been documented in the patent literature, with various methods available for its preparation. A common approach involves the intramolecular cyclization of a substituted phenoxypropionic acid.

Table 1: Physicochemical Properties of 5,7-Difluorochroman-4-one

PropertyValueReference
Molecular Formula C₉H₆F₂O₂[2]
Molecular Weight 184.14 g/mol [2]
CAS Number 844648-22-2[3]
Appearance Solid[3]

A detailed experimental protocol for the synthesis of 5,7-difluorochroman-4-one is described in various patents, often achieving good yields and high purity suitable for subsequent transformations.[4]

Synthesis of 5,7-Difluorochroman-4-amine

The conversion of 5,7-difluorochroman-4-one to the corresponding amine is a critical step. While direct, detailed protocols for this specific substrate are not abundant in peer-reviewed literature, a general and effective method for the synthesis of analogous fluorinated chroman-4-amines is described in U.S. Patent 7,884,109 B2.[5] This procedure involves a two-step reductive amination process, which is highly applicable to 5,7-difluorochroman-4-one.

The first step is the conversion of the ketone to its oxime derivative. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-one Oxime

  • To a solution of 5,7-difluorochroman-4-one in a suitable solvent (e.g., ethanol or methanol) is added hydroxylamine hydrochloride and sodium acetate.

  • The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography.

The second step involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-amine

  • The 5,7-difluorochroman-4-one oxime is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 5,7-difluorochroman-4-amine.

  • The crude amine can be purified by column chromatography or by formation and subsequent recrystallization of a suitable salt.

Figure 1: Synthetic workflow for this compound.

Preparation of this compound

The final step is the formation of the hydrochloride salt, which is often preferred for its improved stability and solubility, facilitating its handling and formulation for biological studies.

Experimental Protocol: Preparation of this compound

  • The purified 5,7-difluorochroman-4-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol.

  • A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C).

  • The hydrochloride salt typically precipitates out of the solution.

  • The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Key Analytical Techniques and Expected Observations

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environment.Signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman ring. The chemical shifts and coupling patterns will be influenced by the fluorine atoms.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances for all nine carbon atoms, with characteristic splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR Spectroscopy Direct observation of the fluorine atoms.Two distinct signals for the non-equivalent fluorine atoms at the 5- and 7-positions, with coupling to adjacent protons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak corresponding to the free base (C₉H₉F₂NO) should be observed, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine salt), C-H stretching, C=C stretching (aromatic), C-O stretching (ether), and C-F stretching.
Elemental Analysis Determination of the elemental composition.The experimentally determined percentages of C, H, N, Cl, and F should be in close agreement with the calculated values for C₉H₁₀ClF₂NO.

Pharmacological Potential and Mechanism of Action

While specific pharmacological data for this compound is not yet widely published, the biological activities of the broader class of chroman-4-amines and related chroman-4-ones provide a strong rationale for its investigation in several therapeutic areas, particularly for neurodegenerative diseases.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease. Chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[6][7][8] Given the structural similarity, it is plausible that 5,7-difluorochroman-4-amine could exhibit inhibitory activity against one or both MAO isoforms. The fluorine substituents may enhance its binding affinity and selectivity for the enzyme's active site.

MAO_Inhibition Neurotransmitters Neurotransmitters MAO_Enzyme MAO (A or B) Neurotransmitters->MAO_Enzyme Degradation Increased_Neurotransmitters Increased Neurotransmitter Levels Inactive_Metabolites Inactive_Metabolites MAO_Enzyme->Inactive_Metabolites DFCA 5,7-Difluorochroman- 4-amine DFCA->MAO_Enzyme Inhibition Therapeutic_Effect Potential Therapeutic Effect in Neurodegenerative Diseases Increased_Neurotransmitters->Therapeutic_Effect

Figure 2: Postulated mechanism of action via MAO inhibition.

Potential as a Cholinesterase Inhibitor

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Various heterocyclic compounds, including derivatives of chroman, have been explored as cholinesterase inhibitors. The structural features of 5,7-difluorochroman-4-amine, including its aromatic ring and basic nitrogen atom, are consistent with the pharmacophoric requirements for binding to the active site of cholinesterases.

Role as a Scaffold for Further Drug Development

Beyond its potential intrinsic activity, this compound serves as a valuable and versatile building block for the synthesis of more complex molecules. The primary amine functionality provides a convenient handle for the introduction of various substituents, enabling the generation of compound libraries for screening against a wide range of biological targets. This approach is central to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Considerations

Although SAR studies specifically including 5,7-difluorochroman-4-amine are not yet available, general trends observed for chroman-4-one and chromone derivatives can provide valuable insights for future research. For instance, studies on SIRT2 inhibitors have shown that the nature and position of substituents on the chroman ring are crucial for activity.[7][9] The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 in 5,7-difluorochroman-4-amine could significantly influence its binding to target proteins compared to non-fluorinated or differently substituted analogues. Future SAR studies should explore the impact of:

  • Stereochemistry at the 4-position: The (R) and (S) enantiomers may exhibit different biological activities and potencies.

  • Substitution on the amine: N-alkylation or N-acylation could modulate the compound's properties.

  • Modifications of the chroman ring: Altering the substitution pattern on the aromatic ring or modifying the dihydropyran ring could lead to improved activity and selectivity.

Conclusion and Future Perspectives

This compound is a synthetically accessible and promising molecule for drug discovery. Its fluorinated chroman scaffold suggests potential for favorable pharmacokinetic properties and potent biological activity. While its primary known utility is as a precursor in the synthesis of other complex molecules, the pharmacological profile of the broader chroman-4-amine class strongly suggests its potential as a therapeutic agent in its own right, particularly in the context of neurodegenerative diseases.

Future research should focus on the detailed biological evaluation of this compound, including its in vitro inhibitory activity against MAOs and cholinesterases, and its in vivo efficacy in relevant animal models of neurological disorders. Comprehensive SAR studies will be crucial to unlock the full therapeutic potential of this and related fluorinated chroman derivatives. The development of stereoselective syntheses to access the individual enantiomers will also be a critical step in elucidating their specific biological roles.

References

A Technical Guide to the Physicochemical Properties of Novel Chroman Amines: From First Principles to Practical Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including natural products like tocopherols (Vitamin E) and various synthetic therapeutic agents.[1] The introduction of an amine functionality to this scaffold unlocks vast potential for new drug candidates, particularly for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3] However, the journey from a promising molecular structure to a viable drug is dictated by a molecule's physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to engage its biological target effectively. This in-depth technical guide provides drug development professionals with a foundational understanding of the critical physicochemical properties of novel chroman amines—lipophilicity, basicity (pKa), hydrogen bonding capacity, and solubility—and outlines the experimental methodologies crucial for their accurate characterization.

The Strategic Importance of the Chroman Amine Scaffold

The chroman scaffold, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of many successful therapeutic agents. Its structural rigidity and defined stereochemistry provide an excellent framework for presenting pharmacophoric elements in a precise three-dimensional orientation. The addition of an amine group—one of the most common functional groups found in drug molecules—introduces a basic, nucleophilic center that is pivotal for drug action.[4]

The amine's lone pair of electrons allows it to act as a hydrogen bond acceptor, while its protonated form provides a cationic center capable of forming crucial salt bridges with biological targets like receptors and enzymes.[5] The ability to tune the amine's basicity is a key strategy in medicinal chemistry to optimize a compound's ADME profile, balancing properties like solubility and membrane permeability.[6]

Core Physicochemical Properties: A Deep Dive

The success of a chroman amine drug candidate is a delicate balance of several key physicochemical characteristics. Understanding and optimizing these properties is a central task in lead optimization.

Lipophilicity (LogP & LogD): The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical factor governing a drug's ability to cross biological membranes, including the intestinal wall for oral absorption and the formidable blood-brain barrier (BBB) for CNS-acting drugs.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the ratio of the concentration of a neutral compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8]

  • LogD is the distribution ratio at a specific pH (commonly 7.4 for physiological relevance) and accounts for both the ionized and unionized forms of the molecule. For basic compounds like chroman amines, LogD is pH-dependent and provides a more realistic measure of lipophilicity in the body.[9]

A parabolic relationship often exists between lipophilicity and brain penetration, where compounds with moderate lipophilicity (typically LogD7.4 between 1 and 3) exhibit the highest uptake.[10] Very polar compounds fail to cross the lipid bilayer, while highly lipophilic compounds may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism, all of which can limit their efficacy.[10][11]

The substitution pattern on the chroman ring and the amine itself significantly influences lipophilicity. For instance, adding halogen atoms or alkyl groups increases lipophilicity, whereas adding hydroxyl or other polar groups decreases it.[12]

Table 1: Illustrative Lipophilicity Data for a Hypothetical Chroman Amine Series

Compound IDR-Group on Chroman RingCalculated LogPExperimental LogD (pH 7.4)
CA-001-H2.11.5
CA-002-Cl2.82.2
CA-003-OCH₃2.01.4
CA-004-CF₃3.02.4
Basicity (pKa): The Ionization Switch

The basicity of the amine group, quantified by its pKa value, is a master controller of a chroman amine's behavior. The pKa is the pH at which 50% of the amine molecules are in their protonated (ionized, BH+) form and 50% are in their neutral (un-ionized, B) free base form. Since most amines in drug candidates have pKa values in the range of 7 to 11, they are significantly protonated at physiological pH (around 7.4).[6]

This ionization state has profound consequences:

  • Solubility: The protonated, cationic form is generally much more water-soluble than the neutral free base. Higher basicity (higher pKa) leads to greater solubility in acidic environments like the stomach.

  • Permeability: The neutral free base is more lipophilic and is the primary form that passively diffuses across cell membranes.

  • Target Binding: A protonated amine can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, significantly contributing to binding affinity.

  • Off-Target Effects: High basicity can sometimes lead to liabilities such as hERG channel inhibition or lysosomal trapping.

Medicinal chemists frequently modulate the pKa by introducing electron-withdrawing groups (e.g., halogens, carbonyls) near the amine to decrease basicity or electron-donating groups to increase it.[3][6]

Hydrogen Bonding: The Director of Molecular Recognition

Hydrogen bonds are crucial for the specific recognition between a drug and its target. They are highly directional interactions that contribute significantly to binding affinity and selectivity. The chroman amine scaffold contains key hydrogen bonding features:

  • Hydrogen Bond Donors (HBD): The primary or secondary amine group (-NH₂ or -NHR) is an excellent hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBA): The lone pair on the amine nitrogen can act as an acceptor, as can the ether oxygen within the chroman ring.

The number and spatial arrangement of these donors and acceptors are critical. Rules like Lipinski's "Rule of Five" highlight the importance of keeping the number of HBDs (≤5) and HBAs (≤10) within a certain range to maintain good oral bioavailability. Furthermore, the formation of an intramolecular hydrogen bond can mask polar groups, effectively increasing a molecule's lipophilicity and enhancing its membrane permeability.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major cause of failure for drug candidates. As discussed, the solubility of a chroman amine is intrinsically linked to its pKa and lipophilicity. The thermodynamic solubility, which is the maximum concentration of a compound that can be achieved in a solution, is a critical parameter for formulation development.

Kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock), is typically used in early-stage discovery for high-throughput screening due to its speed.

Experimental Characterization: Protocols and Rationale

Accurate and reproducible measurement of these physicochemical properties is non-negotiable in drug development. Below are standardized protocols for determining pKa and LogD, which are foundational to any chroman amine characterization workflow.

Workflow for pKa Determination by Potentiometric Titration

Potentiometric titration is a gold-standard method for pKa determination due to its accuracy and low cost.[12] The principle involves monitoring the pH of a solution of the amine as a titrant (a strong acid) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 1-10 mM solution of Chroman Amine prep1->prep2 prep3 Prepare standardized 0.1 M HCl titrant prep2->prep3 titrate2 Add HCl titrant in small, precise increments prep3->titrate2 titrate1 Place amine solution in vessel with stir bar titrate1->titrate2 titrate3 Record pH after each addition (stabilized reading) titrate2->titrate3 titrate3->titrate2 Repeat until past equivalence point analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Determine Equivalence Point (max slope of 1st derivative) analysis1->analysis2 analysis3 pKa = pH at 1/2 Equivalence Volume analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

  • System Preparation: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Sample Preparation: Accurately weigh and dissolve the chroman amine in a suitable solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low) to achieve a final concentration of approximately 1-10 mM.

  • Titration: Place a known volume (e.g., 20 mL) of the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring. Immerse the calibrated pH electrode.

  • Data Acquisition: Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator. After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). The equivalence point is identified as the point of maximum inflection on the curve, which can be precisely located by plotting the first derivative of the curve (ΔpH/ΔV). The pKa is the pH value at exactly half the volume of the titrant required to reach the equivalence point.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.

Causality Insight: Using a strong acid like HCl ensures a sharp and easily identifiable equivalence point. Maintaining constant temperature and ionic strength (by adding a background electrolyte like KCl) is critical because pKa is dependent on these conditions.

Workflow for LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP/LogD. It involves directly measuring the concentration of the analyte in both n-octanol and an aqueous buffer after they have been mixed and allowed to reach equilibrium.

LogD_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with pH 7.4 buffer prep2 Pre-saturate pH 7.4 buffer with n-octanol prep1->prep2 prep3 Prepare stock solution of Chroman Amine in one phase prep2->prep3 part2 Add Chroman Amine stock prep3->part2 part1 Combine equal volumes of octanol and buffer in a vial part1->part2 part3 Shake vigorously to allow partitioning (e.g., 1-2 hours) part2->part3 part4 Centrifuge to ensure complete phase separation part3->part4 analysis1 Carefully sample aliquot from each phase part4->analysis1 analysis2 Determine concentration in each phase (HPLC-UV) analysis1->analysis2 analysis3 Calculate LogD = log([Octanol]/[Buffer]) analysis2->analysis3

Caption: Workflow for LogD determination via the shake-flask method.

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol by shaking it with the buffer and allowing the layers to separate; discard the aqueous layer. Similarly, pre-saturate the buffer with n-octanol. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the chroman amine in the pre-saturated buffer at a known concentration.

  • Partitioning: In a vial, combine equal and precise volumes of the pre-saturated n-octanol and the chroman amine buffer solution.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature for a sufficient period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the chroman amine in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Buffer) .

  • Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in both phases should be close to the initial mass added to verify that no material was lost.

Causality Insight: Pre-saturating the solvents is a self-validating step that prevents errors from mutual solubility. Centrifugation is essential to avoid cross-contamination of the phases from micro-emulsions, which would lead to an inaccurate LogD value.

Conclusion: An Integrated View for Drug Development

The physicochemical properties of novel chroman amines are not independent variables but are deeply interconnected. The pKa influences the pH-dependent solubility and LogD, while lipophilicity and hydrogen bonding capacity collectively dictate membrane permeability and target affinity. A successful drug discovery program requires a multi-parameter optimization approach, where these properties are measured early and iteratively refined. By employing robust experimental methodologies and understanding the causal relationships between chemical structure and physical properties, researchers can more effectively navigate the complex path of drug development, transforming promising chroman amine scaffolds into clinically successful therapeutic agents.

References

Methodological & Application

Application Note & Synthesis Protocol: 5,7-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5,7-Difluorochroman-4-amine hydrochloride, a key building block in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible two-stage synthetic route, commencing with the preparation of the pivotal intermediate, 5,7-Difluorochroman-4-one, followed by its conversion to the target amine via reductive amination and subsequent hydrochloride salt formation. This guide is designed to provide both a step-by-step experimental procedure and a deeper understanding of the underlying chemical principles, empowering researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of Fluorinated Chroman Scaffolds

The chroman-4-amine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms, as in the case of this compound, can significantly modulate the physicochemical and pharmacological properties of a molecule. Fluorine's high electronegativity and relatively small size can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The precursor, 5,7-Difluorochroman-4-one, is a crucial intermediate in the synthesis of various pharmaceutical agents, including the potassium-competitive acid blocker (P-CAB) Tegoprazan, used for treating acid-related gastrointestinal disorders.[1][2][3]

This application note will delineate a reliable laboratory-scale synthesis of this compound, providing detailed protocols and explaining the rationale behind key experimental choices.

Overall Synthetic Scheme

The synthesis of this compound is typically approached in two main stages, starting from 3-(3,5-difluorophenoxy)propionic acid.

Synthetic_Pathway cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Reductive Amination & Salt Formation A 3-(3,5-difluorophenoxy)propionic acid B 5,7-Difluorochroman-4-one A->B  H₂SO₄ or PPA    (Intramolecular Friedel-Crafts Acylation)   C 5,7-Difluorochroman-4-amine B->C  NH₄OAc, NaBH₃CN    (Reductive Amination)   D 5,7-Difluorochroman-4-amine HCl C->D  HCl in Ether or Dioxane    (Salt Formation)  

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5,7-Difluorochroman-4-one

The initial step involves an intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenoxy)propionic acid to yield the cyclic ketone, 5,7-Difluorochroman-4-one.[4] This reaction is typically promoted by a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

Underlying Mechanism: Intramolecular Friedel-Crafts Acylation

The strong acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to cyclization. A subsequent deprotonation step re-aromatizes the ring, yielding the desired chroman-4-one. The fluorine atoms are deactivating groups on the aromatic ring, making this intramolecular cyclization a key and sometimes challenging step.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(3,5-difluorophenoxy)propionic acid202.1510.0 g49.5
Concentrated Sulfuric Acid (98%)98.0830 mL-
Ice Water18.02400 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (30 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly and portion-wise, add 3-(3,5-difluorophenoxy)propionic acid (10.0 g, 49.5 mmol) to the stirred, cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50 °C and stir for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to room temperature.

  • In a separate large beaker (1 L), prepare 400 mL of ice water.

  • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A precipitate will form.

  • Stir the resulting slurry for 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford 5,7-Difluorochroman-4-one as a white to off-white solid.[5]

Expected Yield: ~80-90%

Stage 2: Synthesis of this compound

This stage involves the conversion of the ketone to the amine via reductive amination, followed by the formation of the hydrochloride salt.

Underlying Mechanism: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds. The reaction proceeds in two steps:

  • Imine Formation: The ketone (5,7-Difluorochroman-4-one) reacts with an ammonia source (in this case, ammonium acetate) to form an intermediate imine or enamine. This is a reversible equilibrium reaction.

  • Reduction: A reducing agent, typically a mild hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, selectively reduces the imine to the corresponding amine. These reducing agents are chosen because they are less reactive towards the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.

Reductive_Amination Ketone 5,7-Difluorochroman-4-one Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (NH₄OAc) Ammonia->Imine Amine 5,7-Difluorochroman-4-amine Imine->Amine Reducer Reducing Agent (NaBH₃CN) Reducer->Amine

References

Application Notes and Protocols for 5,7-Difluorochroman-4-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Chroman Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the utilization of privileged scaffolds are cornerstones of rational drug design. 5,7-Difluorochroman-4-amine hydrochloride emerges as a significant building block, embodying both of these principles. The chroman nucleus, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a common motif in a wide array of biologically active natural products and synthetic compounds.[1] This framework provides a rigid, three-dimensional architecture that can be strategically decorated to interact with specific biological targets.

The introduction of two fluorine atoms at the 5 and 7 positions of the chroman ring is a deliberate design element that can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can dramatically alter lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Specifically, fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life and improving its pharmacokinetic profile.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its synthesis, derivatization, and its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₀ClF₂NO[American Elements]
Molecular Weight 221.63 g/mol [American Elements]
Appearance White to off-white solid (predicted)
Chirality The 4-position is a chiral center

Synthesis of the Precursor: (R)-5,7-Difluorochroman-4-ol

The enantiomerically pure precursor, (R)-5,7-difluorochroman-4-ol, is a critical starting material for many applications. A notable green synthesis approach has been developed, which is highly relevant for industrial-scale production.

Workflow for the Green Synthesis of (R)-5,7-Difluorochroman-4-ol

Green_Synthesis_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Stereochemical Inversion and Final Product 5_7_difluorochroman_4_one 5,7-Difluorochroman-4-one racemic_alcohol (±)-5,7-Difluorochroman-4-ol 5_7_difluorochroman_4_one->racemic_alcohol NaBH₄ Reduction S_enantiomer (S)-5,7-Difluorochroman-4-ol (unreacted) racemic_alcohol->S_enantiomer Novozym 435 (Lipase) R_acetate (R)-5,7-difluorochroman-4-yl acetate racemic_alcohol->R_acetate Novozym 435 (Lipase) R_nitrobenzoate (R)-5,7-difluorochroman-4-yl 4-nitrobenzoate S_enantiomer->R_nitrobenzoate Mitsunobu Reaction (p-nitrobenzoic acid, DIAD, PPh₃) R_alcohol_from_R (R)-5,7-Difluorochroman-4-ol R_acetate->R_alcohol_from_R Hydrolysis R_alcohol_from_S (R)-5,7-Difluorochroman-4-ol R_nitrobenzoate->R_alcohol_from_S Hydrolysis

Caption: Green synthesis workflow for (R)-5,7-Difluorochroman-4-ol.

Key Application: Synthesis of Tegoprazan

The most prominent application of a derivative of this compound is in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[2] The (S)-enantiomer of the corresponding alcohol, which can be accessed from the racemic amine, is a key intermediate in this process.

Reaction Scheme for Tegoprazan Synthesis

Tegoprazan_Synthesis R_alcohol (R)-5,7-Difluorochroman-4-ol Tegoprazan Tegoprazan R_alcohol->Tegoprazan Benzimidazole_intermediate 4-Hydroxy-N,N,2-trimethyl- 1H-benzoimidazole-6-carboxamide Benzimidazole_intermediate->Tegoprazan Mitsunobu Reaction (DIAD, PPh₃)

References

Application Note: Quantitative Analysis of 5,7-Difluorochroman-4-amine Hydrochloride using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the quantitative analysis of 5,7-Difluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We present detailed, validated protocols for both achiral and chiral analysis using High-Performance Liquid Chromatography (HPLC). The primary assay and impurity quantification are addressed using a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection. Furthermore, a normal-phase chiral HPLC method is detailed for the critical assessment of enantiomeric purity. All methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reproducibility for use in research, development, and quality control environments.[1][2][3]

Introduction and Significance

5,7-Difluorochroman-4-amine is a chiral amine and a critical building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[4][5] The fluorine atoms on the chroman scaffold can significantly modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. Given its role as a key intermediate, the precise and accurate quantification of this compound is paramount to ensure the quality, consistency, and safety of the final drug product. This involves not only determining its overall purity (assay) but also quantifying its specific enantiomeric composition, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[6][7]

This guide provides field-proven methodologies grounded in established chromatographic principles to address these analytical challenges.

Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 1392211-80-1[8]

  • Molecular Formula: C₉H₁₀ClF₂NO[8]

  • Molecular Weight: 221.63 g/mol

  • Structure:

  • Analytical Considerations: The molecule possesses a UV-active benzene ring, making it suitable for UV-based detection. The primary amine group (pKa ~9-10) is basic and its ionization state is pH-dependent, a critical factor for chromatographic retention and peak shape. The chiral center at the C4 position necessitates a dedicated method for enantiomeric separation.

Recommended Method 1: Achiral Purity and Assay by RP-HPLC

This method is designed for the accurate determination of the purity and concentration of 5,7-Difluorochroman-4-amine HCl in bulk drug substances.

Principle of Separation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrochloride salt is readily soluble in aqueous mobile phases. By maintaining the mobile phase pH below the pKa of the amine, the analyte is kept in its protonated, more polar form. This ensures good peak shape by minimizing undesirable interactions with residual silanol groups on the silica support and provides stable, reproducible retention.

Experimental Protocol: RP-HPLC

Workflow for Sample Preparation and HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Accurately weigh 5,7-Difluorochroman-4-amine HCl Reference Standard C Dissolve in Diluent (e.g., 50:50 ACN:Water) to create Stock Solutions A->C B Accurately weigh Test Sample B->C D Perform serial dilutions to create Calibration Standards and Test Solutions C->D E Equilibrate HPLC system with mobile phase D->E Analyze F Inject solutions onto C18 column E->F G Acquire chromatograms using UV detection F->G H Process data: Integrate peaks, generate calibration curve, and calculate results G->H

Caption: General workflow for HPLC sample preparation and analysis.

Parameter Recommended Condition Rationale
HPLC System Standard HPLC or UHPLC with UV/PDA DetectorWidely available and suitable for this analysis.
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agela Unisole)Provides excellent retention and separation for aromatic compounds.[9]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the system and ensures the amine is fully protonated for sharp peaks.
Mobile Phase B Acetonitrile (ACN)Common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minutesA gradient is recommended to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 270 nmWavelength near the absorbance maximum for the chroman moiety.
Injection Vol. 10 µLA typical volume for achieving good sensitivity.
Diluent Water:Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Method Validation Protocol

The method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[10][11]

Workflow for Analytical Method Validation

Start Method Development Complete Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Report Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ Accuracy->Report Robustness Robustness Precision->Robustness Precision->Report LOD Limit of Detection LOQ->LOD LOQ->Report LOD->Report Robustness->Report

Caption: Logical flow of experiments for HPLC method validation.

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if in formulation), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from blanks or other components. Peak purity index > 0.995.[2]
Linearity & Range Prepare at least five concentrations spanning 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[2]
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[2]
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve.Precision at the LOQ level should meet the acceptance criteria (e.g., RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.System suitability parameters should remain within limits. Results should not be significantly affected by minor variations.[1]

Recommended Method 2: Enantiomeric Purity by Chiral HPLC

This method is essential for determining the enantiomeric excess (e.e.) of the desired enantiomer. As the molecule is a primary amine, a normal-phase chiral method is often most effective.

Principle of Separation

Enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for a broad range of chiral molecules.[12][13][14] The enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. These complexes have different binding energies, leading to different retention times and subsequent separation.[12]

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for similar chiral amines and the corresponding alcohol, 5,7-difluorochroman-4-ol.[12][13]

Parameter Recommended Condition Rationale
HPLC System Standard HPLC with UV/PDA DetectorStandard instrumentation is sufficient.
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)This phase is known for its excellent resolving power for a wide range of chiral compounds, including amines.[12]
Mobile Phase n-Hexane : 2-Propanol (IPA) : Diethylamine (DEA) (80 : 20 : 0.1, v/v/v)Normal-phase conditions are typical for polysaccharide CSPs. DEA is a basic modifier that is critical for obtaining sharp, symmetrical peaks for amine analytes by competing with the analyte for active sites on the stationary phase.[12]
Mode IsocraticIsocratic elution is standard for chiral separations to ensure stable baseline and optimal resolution.
Flow Rate 1.0 mL/minA common starting flow rate; may be optimized to improve resolution.
Column Temp. 25 °CTemperature control is crucial for reproducible chiral recognition.
Detection UV at 270 nmSame as the achiral method.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in mobile phase or a Hexane/IPA mixture to a concentration of ~0.5 mg/mL.Ensures compatibility with the non-polar mobile phase.

Conclusion

The analytical control of this compound can be effectively achieved using the HPLC methods detailed in this note. The validated RP-HPLC method provides a reliable means for assay and purity determination, ensuring the material meets quality specifications for bulk production. The chiral HPLC method is indispensable for controlling the stereochemical integrity of the intermediate, a critical parameter for the efficacy and safety of the final pharmaceutical product. Adherence to the principles of method validation outlined herein will ensure that the data generated is robust, reliable, and suitable for regulatory submission.

References

Strategic HPLC Methodologies for the Analysis of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide by Gemini

Abstract: The unique physicochemical properties of fluorinated amine compounds, conferred by the high electronegativity of fluorine, present distinct challenges and opportunities in their analytical separation by High-Performance Liquid Chromatography (HPLC). These compounds are of increasing importance in pharmaceutical and agrochemical development. This guide provides a detailed exploration of strategic approaches for developing robust and reliable HPLC methods for their analysis. We delve into the causality behind experimental choices in stationary phase selection, mobile phase optimization, and detection techniques, offering field-proven insights for researchers, scientists, and drug development professionals. This document provides detailed, step-by-step protocols for immediate application in the laboratory.

The Analytical Challenge of Fluorinated Amines

Fluorination of amine-containing molecules can dramatically alter their basicity, polarity, and conformational properties. The electron-withdrawing nature of fluorine atoms can decrease the pKa of the amine group, reducing its positive charge at lower pH values compared to its non-fluorinated analogs. This modulation, combined with the inherent polarity of many small amines, creates several analytical hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar or weakly basic fluorinated amines often exhibit insufficient retention on traditional C18 or C8 columns, eluting at or near the solvent front.

  • Peak Tailing: Secondary interactions between the basic amine functionality and residual acidic silanols on silica-based stationary phases can lead to asymmetric, tailing peaks, compromising resolution and quantitation accuracy.

  • Detection Insufficiency: Many simple aliphatic amines lack a strong UV chromophore, making sensitive detection without derivatization difficult.

Addressing these challenges requires a methodical approach to method development, moving beyond standard C18-based screening protocols.

Strategic Method Development: A Multi-Parameter Approach

A successful HPLC method for fluorinated amines hinges on the synergistic optimization of the stationary phase, mobile phase, and detection strategy. The logical flow for method development should be guided by the analyte's specific properties.

MethodDevelopmentWorkflow cluster_Start Analyte Characterization cluster_ModeSelection Chromatographic Mode Selection cluster_Optimization Method Optimization cluster_Final Finalization Start Characterize Fluorinated Amine (Polarity, pKa, UV Absorbance) Mode Select Primary Chromatographic Mode Start->Mode RPC Reversed-Phase (RPC) Mode->RPC Moderately Polar Good Hydrophobicity HILIC HILIC Mode->HILIC Highly Polar Poor RP Retention MMC Mixed-Mode (MMC) Mode->MMC Ionic & Hydrophobic Character StationaryPhase Select Stationary Phase RPC->StationaryPhase HILIC->StationaryPhase MMC->StationaryPhase MobilePhase Optimize Mobile Phase (pH, Additives, Organic %) StationaryPhase->MobilePhase Detection Choose Detection Method (UV, MS, FLD) MobilePhase->Detection Derivatization Consider Derivatization? Detection->Derivatization Derivatization->MobilePhase Re-optimize for derivative Validation Validate Method (ICH/FDA Guidelines) Derivatization->Validation No Validation->Detection If validation fails PFP_Interactions cluster_PFP Pentafluorophenyl (PFP) Stationary Phase cluster_Analytes Analyte Interactions PFP_Phase Silica Support Propyl Linker Pentafluorophenyl Ring Analyte_A Fluorinated Aromatic Amine Analyte_A->PFP_Phase:f2 π-π Stacking Analyte_B Polar Aliphatic Amine Analyte_B->PFP_Phase:f2 Dipole-Dipole & Ion-Exchange Analyte_C Non-polar Hydrocarbon Analyte_C->PFP_Phase:f1 Hydrophobic Interaction DerivatizationReaction cluster_reaction Pre-Column Derivatization with FMOC-Cl Amine R-NH₂ (Fluorinated Amine) - No UV Chromophore - Poor Retention Plus1 + Amine->Plus1 FMOC FMOC-Cl (Derivatizing Agent) Plus1->FMOC Arrow -> (Mild Basic Conditions) FMOC->Arrow Derivative R-NH-FMOC (Derivatized Amine) - Strong UV/Fluorescence Signal - Increased Hydrophobicity Arrow->Derivative Plus2 + HCl Derivative->Plus2

Application Notes and Protocols for In Vitro Evaluation of 5,7-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating the Therapeutic Potential of Novel Chroman Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E analogues and various synthetic molecules with therapeutic promise.[1] Derivatives of chroman have demonstrated a wide range of activities, including antiproliferative effects against various cancer cell lines such as breast, lung, and colon cancer.[2][3][4][5] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability and binding affinity to target proteins, making fluorinated chromans an interesting class of compounds for drug discovery.[6][7][8]

5,7-Difluorochroman-4-amine hydrochloride is a novel fluorinated chroman derivative. While its specific biological activities are yet to be fully elucidated, its structural similarity to compounds known to interact with key cellular enzymes and transport systems suggests potential for therapeutic applications. For instance, some chroman-4-one derivatives have been identified as inhibitors of SIRT2, a class III lysine deacetylase implicated in cancer and other diseases.[5][9] Furthermore, related compounds like Tegoprazan, which shares a difluorochroman moiety, are known potent inhibitors of the gastric H+/K+-ATPase (proton pump). This suggests that this compound could potentially exert its effects through modulation of enzymatic activity or by disrupting cellular ion homeostasis, such as intracellular pH (pHi).

This document provides a comprehensive guide for researchers to conduct initial in vitro testing of this compound. It details protocols for the culture of a relevant human gastric cancer cell line, assessment of cytotoxicity, and a mechanistic assay to investigate the compound's effect on intracellular pH. These protocols are designed to be robust and self-validating, providing a solid foundation for further investigation into this promising compound.

PART 1: Cell Line Selection and General Culture

Recommended Cell Line: MKN-45

For the initial evaluation of a novel compound with a potential link to gastric cellular machinery, the human gastric adenocarcinoma cell line MKN-45 is recommended.[10][11] This cell line was established from a poorly differentiated adenocarcinoma of the stomach and is widely used as an in vitro model for gastric cancer research.[10][11] MKN-45 cells are adherent and express biomarkers relevant to gastric cancer, making them a suitable model for both cytotoxicity and mechanistic studies.[10]

Culture Conditions for MKN-45 Cells
  • Growth Medium: RPMI-1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[11][12]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[11][12]

  • Subculture: Cells should be split when they reach 80-90% confluency, typically every 5-10 days.[11] Due to their mixed morphology of adherent and suspension cells, it is advisable to collect both populations for passaging.

General Cell Culture Workflow

G cluster_0 Cell Thawing & Expansion cluster_1 Subculturing cluster_2 Assay Preparation Thaw Thaw frozen vial of MKN-45 cells Culture Culture in T-75 flask with RPMI-1640 + 20% FBS Thaw->Culture Expand Expand cell population Culture->Expand Confluency Monitor for 80-90% confluency Expand->Confluency Trypsinize Wash with PBS, add Trypsin-EDTA Confluency->Trypsinize Harvest Harvest both adherent and suspension cells Trypsinize->Harvest Split Seed new flasks at 1:3 to 1:5 ratio Harvest->Split Seed Seed cells into multi-well plates Split->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with 5,7-Difluorochroman- 4-amine hydrochloride Adhere->Treat

Caption: General workflow for the culture and preparation of MKN-45 cells for assays.

PART 2: Cytotoxicity Assessment Protocol

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[1] Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to create a series of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Example Data Presentation
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control0.850 ± 0.045100
0.10.835 ± 0.05198.2
10.790 ± 0.03992.9
100.550 ± 0.02864.7
500.210 ± 0.01924.7
1000.095 ± 0.01111.2

PART 3: Mechanistic Assay - Intracellular pH (pHi) Measurement

Given the structural relationship of chromans to compounds that affect ion transport, investigating the effect of this compound on intracellular pH is a logical next step. The fluorescent indicator BCECF-AM is widely used for this purpose.[13][14][15]

Principle of pHi Measurement with BCECF-AM

BCECF-AM is a cell-permeable ester that is cleaved by intracellular esterases to the fluorescent pH indicator BCECF, which is trapped inside the cell.[13][15] BCECF exhibits a pH-dependent dual excitation spectrum, allowing for ratiometric measurement of pHi, which minimizes the effects of dye concentration, photobleaching, and cell volume.[14]

Step-by-Step BCECF-AM Protocol
  • Cell Preparation: Seed MKN-45 cells on glass-bottom dishes or in a 96-well black-walled, clear-bottom plate and allow them to grow to 70-80% confluency.

  • Dye Loading Solution: Prepare a 3-5 µM BCECF-AM dye-loading solution in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.[13][14]

  • Cell Loading: Wash the cells twice with the buffer. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[13][16]

  • Washing: After incubation, wash the cells three times with the buffer to remove extracellular dye.[13]

  • Baseline Measurement: Place the plate or dish in a fluorescence microplate reader or on a fluorescence microscope. Measure the baseline fluorescence ratio by exciting at ~490 nm and ~440 nm (the isosbestic point) and measuring the emission at ~535 nm.[13][14]

  • Compound Addition: Add this compound at the desired final concentration and immediately start recording the fluorescence ratio over time.

  • Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence ratio to pHi values using a set of calibration buffers of known pH in the presence of a protonophore like nigericin.

Hypothesized Mechanism and Workflow

G cluster_0 Cell Preparation & Dye Loading cluster_1 Fluorescence Measurement cluster_2 Hypothesized Outcome Seed Seed MKN-45 cells Load Load with BCECF-AM Seed->Load Wash Wash to remove extracellular dye Load->Wash Baseline Measure baseline fluorescence ratio (Ex: 490/440 nm, Em: 535 nm) Wash->Baseline Add_Compound Add 5,7-Difluorochroman- 4-amine hydrochloride Baseline->Add_Compound Record Record fluorescence ratio over time Add_Compound->Record Inhibition Compound inhibits proton efflux Record->Inhibition Analysis pH_Drop Intracellular pH decreases Inhibition->pH_Drop Ratio_Change Change in 490/440 nm fluorescence ratio pH_Drop->Ratio_Change

Caption: Workflow for measuring intracellular pH changes using BCECF-AM.

Example Data Presentation
Time (minutes)Fluorescence Ratio (490/440 nm) - VehicleFluorescence Ratio (490/440 nm) - 50 µM Compound
01.00 ± 0.051.01 ± 0.06
21.02 ± 0.040.95 ± 0.05
51.01 ± 0.050.80 ± 0.07
101.03 ± 0.060.65 ± 0.08
151.02 ± 0.050.58 ± 0.06

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By assessing its cytotoxic effects on a relevant cancer cell line and investigating its potential to modulate intracellular pH, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial in guiding further studies, including more detailed mechanistic investigations and preclinical evaluation.

References

Application Notes and Protocols for Fluorinated Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Stability and Activity

Fluorinated hydrochloride salts represent a cornerstone in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, while the hydrochloride salt form often improves solubility, stability, and bioavailability.[1][2][3] This combination, however, necessitates a nuanced approach to handling and storage. The very properties that make these compounds effective therapeutic agents—high potency and altered chemical reactivity—demand rigorous safety protocols and controlled environments.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of fluorinated hydrochloride salts. By understanding the underlying chemical principles, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a safe working environment.

Physicochemical Properties and Their Implications

A thorough understanding of the inherent properties of fluorinated hydrochloride salts is paramount for safe handling.

  • Hygroscopicity: The presence of the hydrochloride salt moiety often imparts a hygroscopic nature to the compound, meaning it readily absorbs moisture from the atmosphere.[6][7] This can lead to chemical degradation, alter the physical form of the material, and affect the accuracy of weighing.[7]

  • Stability: While the carbon-fluorine bond is exceptionally strong, conferring metabolic stability, the overall stability of the molecule can be influenced by its structure and the presence of the hydrochloride salt.[8] Some fluorinated compounds can be unstable in solution, particularly at different pH levels or temperatures.[9] Additionally, hydrochloride salts may release hydrogen chloride gas at elevated temperatures.[6]

  • Potency and Toxicity: Many fluorinated compounds are highly potent, meaning a small amount can have a significant biological effect.[4][5] The potential for toxicity, either from the parent compound or from metabolites that could release fluoride ions, necessitates stringent containment measures to prevent personnel exposure.[2][9]

  • Corrosivity: As salts of a strong acid (hydrochloric acid), these compounds can be corrosive, particularly in the presence of moisture.[10] Saturated aqueous solutions may have a low pH, posing a risk to incompatible materials and equipment.

Risk Assessment and Containment

Before handling any new fluorinated hydrochloride salt, a thorough risk assessment is mandatory. This involves consulting the Safety Data Sheet (SDS) and other available literature to determine the compound's specific hazards.

Occupational Exposure Limits (OELs)

The Occupational Exposure Limit (OEL) is the airborne concentration of a substance to which a worker can be exposed over a specified time without adverse health effects.[4][5] For potent compounds, the OEL is often very low. Based on the OEL, a containment strategy should be implemented.

Containment Level OEL Range Required Engineering Controls
Level 1 > 10 µg/m³General laboratory ventilation
Level 2 1 - 10 µg/m³Local exhaust ventilation (e.g., fume hood)
Level 3 0.1 - 1 µg/m³Contained systems (e.g., ventilated balance enclosure)
Level 4 < 0.1 µg/m³Barrier isolators (glove boxes)

This table provides a general guideline; specific containment requirements should be determined by a qualified safety professional based on a detailed risk assessment for each compound and procedure.[4][11]

Handling Protocols

Adherence to strict protocols is crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The minimum required PPE when handling fluorinated hydrochloride salts includes:

  • Eye Protection: Chemical splash goggles or a full-face shield.[12][13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). It is advisable to consult the glove manufacturer's compatibility chart.[10]

  • Body Protection: A lab coat, fully buttoned. For highly potent compounds, a disposable gown may be necessary.[12][13]

  • Respiratory Protection: For potent compounds or when there is a risk of aerosol generation, a respirator with appropriate cartridges may be required.[10][15] All respirator use must be in accordance with a respiratory protection program.

General Handling Workflow

The following diagram illustrates a typical workflow for handling potent fluorinated hydrochloride salts, emphasizing the integration of safety and containment at each step.

G cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Post-Handling prep_start Consult SDS and perform risk assessment ppe Don appropriate PPE prep_start->ppe setup Prepare handling area (e.g., fume hood, isolator) ppe->setup weigh Weigh compound in a contained environment setup->weigh dissolve Dissolve in a suitable solvent weigh->dissolve transfer Transfer solution using appropriate techniques dissolve->transfer decontaminate Decontaminate equipment and work surfaces transfer->decontaminate waste Dispose of waste in labeled containers decontaminate->waste doff_ppe Doff PPE correctly waste->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: General workflow for handling fluorinated hydrochloride salts.

Protocol for Weighing

Objective: To accurately weigh a fluorinated hydrochloride salt while minimizing exposure and preventing moisture absorption.

Materials:

  • Fluorinated hydrochloride salt in its primary container.

  • Spatula.

  • Weighing paper or vessel.

  • Analytical balance inside a ventilated balance enclosure or fume hood.

  • Secondary container for transport.

Procedure:

  • Prepare the Environment: Ensure the ventilated enclosure is functioning correctly. Place all necessary equipment inside the enclosure before starting.

  • Equilibration: Allow the sealed container of the salt to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.

  • Tare the Vessel: Place the weighing vessel on the balance and tare.

  • Transfer the Compound: Open the primary container within the enclosure. Using a clean spatula, carefully transfer the desired amount of the salt to the weighing vessel. Work efficiently to minimize the time the container is open, reducing exposure to atmospheric moisture.[16]

  • Seal and Record: Tightly seal the primary container. Record the weight.

  • Transport: Place the weighed sample in a sealed secondary container for transport to the next experimental step.

  • Decontaminate: Clean the spatula and the weighing area according to established procedures.

Protocol for Dissolution

Objective: To dissolve the weighed salt in a solvent safely and effectively.

Materials:

  • Weighed fluorinated hydrochloride salt.

  • Appropriate glassware (e.g., volumetric flask, beaker).

  • Chosen solvent.

  • Stir bar or sonicator.

Procedure:

  • Work in a Fume Hood: All dissolution steps should be performed in a chemical fume hood.[12][14]

  • Add Solvent: Add the solvent to the glassware containing the weighed salt. Be mindful of the common ion effect; the solubility of hydrochloride salts can be lower in acidic solutions.[7][17]

  • Facilitate Dissolution: Use a magnetic stir bar or sonication to aid dissolution. Avoid heating unless the compound's stability at elevated temperatures is confirmed.[6]

  • Observe: Ensure the salt is fully dissolved before proceeding with the experiment. Note that some fluorinated compounds may be unstable in certain solutions.[9]

Storage Guidelines

Proper storage is critical to maintain the chemical integrity and prevent accidental exposure.

Parameter Guideline Rationale
Temperature Cool, as specified by the manufacturer.To prevent thermal degradation and the potential release of HCl gas.[6]
Humidity Dry environment.[18]To prevent water absorption by the hygroscopic salt, which can lead to degradation and inaccurate weighing.[6][7]
Atmosphere Tightly sealed container.[19] For highly sensitive compounds, consider storage in a desiccator with a desiccant or under an inert atmosphere (e.g., argon, nitrogen).[20]To protect from moisture and atmospheric contaminants.[21]
Light Protect from direct sunlight.To prevent light-induced degradation.
Segregation Store away from incompatible materials such as strong bases, strong oxidizing agents, and certain metals.[18][22]To prevent hazardous chemical reactions.

Packaging for Hygroscopic Salts: For particularly hygroscopic materials, consider multi-layered packaging, such as placing the primary container inside a heat-sealed foil bag with a desiccant pouch.[20][21]

Safety and Emergency Procedures

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15][23][24]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][19][24]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][24]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[25][26]

Spill Response

Prompt and correct response to a chemical spill is crucial. The following decision tree outlines the general procedure.

G spill Chemical Spill Occurs assess Assess Spill Is it a major spill? (large quantity, highly toxic, risk of fire) spill->assess major_spill Major Spill assess->major_spill Yes minor_spill Minor Spill assess->minor_spill No evacuate Alert others and evacuate the area major_spill->evacuate ppe_minor Don appropriate PPE minor_spill->ppe_minor call_emergency Call emergency services (911) evacuate->call_emergency contain Contain the spill with absorbent material ppe_minor->contain neutralize Neutralize if appropriate (e.g., sodium bicarbonate for acidic spills) contain->neutralize cleanup Collect residue with a scoop and place in a labeled waste container neutralize->cleanup decontaminate_area Decontaminate the area cleanup->decontaminate_area report Report the incident to your supervisor decontaminate_area->report

Caption: Decision-making workflow for a chemical spill.

Waste Disposal

All waste containing fluorinated hydrochloride salts, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, compatible, and sealed containers.[18] Do not mix with incompatible waste streams.

  • Labeling: Label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office.[27] Common disposal methods for pharmaceutical waste include high-temperature incineration or placement in a designated hazardous waste landfill.[28][29][30] Never dispose of this waste down the drain or in regular trash.[31]

Conclusion

Fluorinated hydrochloride salts are powerful tools in the arsenal of drug discovery and development. Their unique properties, however, demand a commensurate level of respect and caution. By integrating a thorough understanding of their chemical nature with robust handling protocols, containment strategies, and emergency preparedness, researchers can harness the potential of these compounds while ensuring their own safety and the integrity of their work.

References

5,7-Difluorochroman-4-amine Hydrochloride: A Comprehensive Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on 5,7-Difluorochroman-4-amine hydrochloride, a pivotal research chemical in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this guide elucidates the compound's properties, synthesis, and critical applications, with a focus on its role as a key building block for advanced therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Chromanamines

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,7-Difluorochroman-4-amine, significantly modulates the molecule's physicochemical properties. This fluorination can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical parameters in drug design. This compound, particularly its chiral enantiomers, has emerged as a highly sought-after intermediate, primarily for the synthesis of Potassium-Competitive Acid Blockers (P-CABs).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 1392211-80-1[1]
Molecular Formula C₉H₁₀ClF₂NO[1]
Molecular Weight 221.63 g/mol [1]
Appearance Solid[1]
Storage Temperature Room Temperature, Sealed in dry conditions

Spectroscopic Characterization (Expected):

While a comprehensive public database of spectra for this specific salt is limited, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the C4 position, the methylene protons of the chroman ring, and the amine protons. The coupling patterns will be informative of the stereochemistry.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the fluorinated aromatic carbons, the carbon bearing the amine group (C4), and the other carbons of the chroman ring.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by identifying the molecular ion peak.

Synthesis and Chiral Resolution: The Path to Enantiopurity

This compound is typically synthesized from its ketone precursor, 5,7-Difluorochroman-4-one. The synthesis of this precursor is well-documented and often starts from 3,5-difluorophenol. A key step in the overall synthetic strategy is the stereoselective reduction of the ketone to the corresponding chiral alcohol, or the resolution of the racemic amine, as the biological activity of the final drug product is often enantiomer-dependent.

Diagram: Synthetic Pathway Overview

G A 3,5-Difluorophenol B 5,7-Difluorochroman-4-one A->B Multi-step synthesis C Racemic 5,7-Difluorochroman-4-amine B->C Reductive Amination D (S)-5,7-Difluorochroman-4-amine C->D Chiral Resolution E (R)-5,7-Difluorochroman-4-amine C->E Chiral Resolution F 5,7-Difluorochroman-4-amine Hydrochloride D->F HCl salt formation

Caption: General synthetic workflow to obtain 5,7-Difluorochroman-4-amine HCl.

A common method for obtaining the enantiomerically pure amine is through the resolution of the racemate, or by stereoselective synthesis from the corresponding chiral alcohol, (S)-5,7-Difluorochroman-4-ol. The alcohol is often prepared via asymmetric reduction of 5,7-difluorochroman-4-one using a chiral catalyst.

Application in Drug Discovery: Synthesis of Tegoprazan

The primary and most significant application of (S)-5,7-Difluorochroman-4-amine is as a key intermediate in the synthesis of Tegoprazan . Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[3] The (S)-enantiomer of the chromanamine is crucial for the desired pharmacological activity of Tegoprazan.

The synthesis of Tegoprazan involves the coupling of the (S)-5,7-difluorochroman moiety with a substituted benzimidazole core. While many reported syntheses utilize the corresponding (S)-alcohol via a Mitsunobu reaction or other etherification methods, a synthetic route involving the (S)-amine is also highly plausible and can proceed via a nucleophilic aromatic substitution (SNA) reaction.

Diagram: Tegoprazan Synthesis Workflow

G cluster_0 Intermediates cluster_1 Coupling Reaction cluster_2 Final Product A (S)-5,7-Difluorochroman-4-amine (from hydrochloride salt) C Reaction Conditions Base, Solvent, Heat A->C B Substituted Benzimidazole (e.g., 4-halo-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide) B->C D Tegoprazan (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide C->D Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for the synthesis of Tegoprazan.

Protocol: Synthesis of Tegoprazan from (S)-5,7-Difluorochroman-4-amine

This protocol is a representative procedure based on established synthetic methodologies for similar compounds. Optimization of reaction conditions may be necessary.

Materials:

  • (S)-5,7-Difluorochroman-4-amine hydrochloride

  • 4-Halo-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (or a suitable derivative with a good leaving group)

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Liberation of the Free Amine: In a round-bottom flask, dissolve (S)-5,7-Difluorochroman-4-amine hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (S)-5,7-Difluorochroman-4-amine.

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add the 4-halo-benzimidazole derivative, the free (S)-5,7-Difluorochroman-4-amine, and the base.

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Tegoprazan.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and specialized research chemical with a critical role in the synthesis of advanced pharmaceutical agents. Its fluorinated chroman structure provides a unique scaffold for the development of potent and selective drugs, exemplified by its use in the synthesis of Tegoprazan. The protocols and information provided in this guide are intended to support researchers in leveraging the full potential of this important building block in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Troubleshooting off-target effects of fluorinated amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Fluorinated Amine Compounds

Introduction: The Double-Edged Sword of Fluorination

Welcome to the technical support center for researchers working with fluorinated amine compounds. The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. Its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—are leveraged to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[1][2] Fluorination can modulate the basicity (pKa) of nearby amine groups, which can be crucial for optimizing bioavailability and target engagement.[3]

However, these same physicochemical alterations can introduce unintended interactions with other biological targets, leading to off-target effects. These effects can range from confounding experimental results to causing significant safety liabilities, such as cardiotoxicity or drug-drug interactions.[4][5] This guide is designed to provide you, the researcher, with the expert insights and practical protocols needed to anticipate, identify, and troubleshoot these off-target effects.

Part 1: Foundational Troubleshooting Guide

This section addresses common problems encountered during the development of fluorinated amine compounds. The format follows a logical progression from problem identification to actionable solutions.

Q1: My fluorinated amine compound shows unexpected or paradoxical cellular effects. How do I begin to investigate potential off-target activity?

Expert Answer: An unexpected phenotype is a classic sign of off-target activity. Before embarking on extensive screening, it's critical to rule out other possibilities and then proceed with a systematic, tiered approach to identify the unintended target(s). The goal is to move from broad screening to specific, hypothesis-driven validation.

The first step is to ensure the observed effect is not due to on-target toxicity or an exaggerated pharmacological effect. Confirm this by testing the compound in a system lacking the primary target (e.g., a knockout cell line) or by comparing its activity with a structurally distinct, on-target modulator. If the anomalous effect persists, a broad off-target screening strategy is warranted.[6]

// Connections E -> F [label="Yes", lhead=cluster_1, color="#34A853", penwidth=2]; E -> A [label="No\n(Re-evaluate on-target\nhypothesis)", color="#EA4335", style=dashed]; H -> I [lhead=cluster_2, color="#4285F4", penwidth=2];

} Caption: Troubleshooting workflow for unexpected cellular effects.

Q2: My compound is flagged for potential hERG channel inhibition. What is the mechanism and how can I confirm this liability?

Expert Answer: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. L[7]ipophilic amines are a well-known structural class associated with hERG binding. T[8]he amine functionality, which is often protonated at physiological pH, interacts with key aromatic residues (Y652 and F656) within the channel's inner pore. Fluorination can increase lipophilicity and modulate the amine's pKa, potentially enhancing this unwanted interaction.

[9][10]While some compounds like fluvoxamine show hERG blockade that is less dependent on these specific aromatic residues, they are the exception rather than the rule. I[7][11][12]nitial flags often come from computational models or broad panel screens. Definitive confirmation requires a functional assay, with the gold standard being manual or automated patch-clamp electrophysiology.

FeatureRationale for hERG InteractionImpact of Fluorination
Basic Amine Center Positively charged nitrogen at physiological pH engages in cation-π interactions with aromatic residues in the hERG pore.[9] Can lower the pKa, potentially reducing the protonated fraction, but this effect is often offset by other factors.
High Lipophilicity Facilitates partitioning into the cell membrane and access to the binding site within the channel's inner cavity.[8] Generally increases lipophilicity, which can enhance hERG affinity.
Specific Spatial Arrangement The distance and orientation between the amine and lipophilic moieties are critical for optimal fit within the binding pocket.Can alter molecular conformation, which may either increase or decrease binding affinity.

This protocol provides a general framework. Specific parameters must be optimized for the instrument and cell line used (e.g., HEK293 cells stably expressing hERG).

  • Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. Harvest cells using a gentle, non-enzymatic dissociation solution and resuspend in the appropriate external buffer solution at the target density.

  • Compound Preparation: Prepare a stock solution of the fluorinated amine compound in DMSO. Serially dilute the compound in the external buffer to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., Cisapride, E-4031) as a positive control.

  • APC Run Execution:

    • Load cell suspension, internal buffer, external buffer, and compound plate onto the APC platform.

    • Initiate the automated process: cell capture, seal formation (>500 MΩ), whole-cell access, and voltage protocol application.

    • Voltage Protocol: A standard pulse protocol is used to elicit hERG current. Typically, cells are held at -80 mV, depolarized to +20 mV to open and then inactivate the channels, and then repolarized to -50 mV to measure the peak tail current, which reflects the number of channels recovering from inactivation.

  • Data Acquisition:

    • Record baseline hERG tail current in the absence of the compound.

    • Apply the test compound concentrations sequentially, allowing for equilibrium to be reached at each concentration (typically 3-5 minutes).

    • Record the inhibited hERG tail current at each concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Q3: In vitro metabolism studies show that my fluorinated aniline derivative may be forming reactive metabolites. What is the underlying mechanism and how do I test for this?

Expert Answer: This is a critical liability. Fluorine is often used to block sites of metabolism. H[13][14]owever, when fluorine is located at a position susceptible to oxidative metabolism (e.g., the para-position of an aniline), it can promote bioactivation. Cytochrome P450 (CYP) enzymes, instead of simply hydroxylating a C-H bond, can attack the fluorine-bearing carbon. T[15]his process can lead to the elimination of a fluoride ion and the formation of a highly reactive benzoquinoneimine intermediate. T[15]hese electrophilic species can form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, leading to toxicity.

The primary method to investigate this is a "GSH trapping" experiment using liver microsomes or hepatocytes, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G A 4-Fluoroaniline Derivative B CYP450-mediated Oxidation A->B C Unstable Intermediate B->C D Elimination of Fluoride Ion (F⁻) C->D E Reactive Benzoquinoneimine C->E F Glutathione (GSH) Conjugation E->F H Protein Adducts (Toxicity) E->H G Stable GSH Adduct (Detectable by LC-MS/MS) F->G

Caption: Bioactivation of 4-fluoroaniline to a reactive intermediate.

  • Reagent Preparation:

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound: 10 mM stock in DMSO.

    • HLM: Thaw pooled HLM on ice and dilute to 2 mg/mL in incubation buffer.

    • Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

    • Trapping Agent: 100 mM GSH in incubation buffer.

  • Incubation:

    • In a microcentrifuge tube, combine HLM, GSH solution (final concentration ~1-5 mM), and the test compound (final concentration ~10-50 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor solution. Prepare a negative control incubation without the cofactor.

    • Incubate at 37°C for 60 minutes in a shaking water bath.

  • Sample Quenching & Processing:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer.

    • Search for the predicted mass of the GSH adduct ([M-F+H+GSH]+). The mass shift corresponds to the loss of fluorine (-19 Da) and the addition of GSH (+307 Da), for a net change of +288 Da relative to the parent compound.

    • Use data-dependent scanning (e.g., precursor ion scanning or neutral loss scanning) to identify potential adducts and confirm their structure via fragmentation (MS/MS).

Part 2: Frequently Asked Questions (FAQs)

Q4: My fluorinated amine shows potent inhibition of a specific Cytochrome P450 isoform (e.g., CYP2D6 or CYP3A4). What are the implications and how should I proceed?

A: Inhibition of major CYP450 enzymes is a primary cause of drug-drug interactions (DDIs). I[16]f your compound inhibits an enzyme responsible for metabolizing other co-administered drugs, it can lead to elevated plasma levels of those drugs, potentially causing toxicity. F[16]luorinated compounds can be potent CYP inhibitors. T[17]he next step is to quantify the potency of this inhibition by determining the IC50 value using a fluorogenic or LC-MS-based assay. If the IC50 is potent (e.g., <1 µM), you must assess the risk of clinical DDIs by considering the compound's expected therapeutic concentration. Structure-activity relationship (SAR) studies should be initiated to find modifications that reduce CYP inhibition while maintaining on-target potency.

Q5: Can the position of the fluorine atom(s) on my amine-containing compound influence off-target effects?

A: Absolutely. The position is critical. For example, a trifluoromethyl (-CF3) group will have a very different electronic and steric effect than a single fluorine on an aromatic ring. A[10] fluorine atom alpha to a carbonyl can increase reactivity towards nucleophiles. F[18]luorine on a metabolically labile site can either block metabolism or, as in the case of 4-fluoroaniline, create a reactive metabolite. A[15][19] fluorine atom near the basic amine will have a stronger pKa-lowering effect than one located further away. T[20]herefore, a "fluorine scan," where fluorine is systematically moved around the molecule, is a valuable strategy to map sensitive regions and mitigate off-target liabilities.

Q6: What is the difference between a "biased" and an "unbiased" approach to off-target screening?

A: A biased approach involves testing your compound against a pre-selected panel of known problematic targets, such as those in a safety pharmacology panel (e.g., InVEST44). T[6]his is based on prior knowledge of targets frequently involved in adverse drug reactions. It is efficient and hypothesis-driven. An unbiased approach, such as phenotypic screening or chemoproteomics, does not make prior assumptions. Y[4]ou expose a complex biological system (like a cell line) to your compound and use advanced techniques (e.g., thermal proteome profiling, activity-based protein profiling) to identify which proteins physically interact with or are functionally modulated by your compound. This can uncover completely novel and unexpected off-targets.

Q7: My compound is chemically stable in buffer, but appears to degrade in the presence of cells or microsomes, releasing fluoride. What could be happening?

A: This strongly suggests metabolism-mediated C-F bond cleavage. E[18][21]ven though the C-F bond is very strong, enzymatic processes can facilitate its cleavage. T[18]his can occur through several mechanisms, including CYP-mediated hydroxylation at a fluorinated carbon, which can lead to the formation of unstable intermediates that release fluoride. I[18][22]n some cases, metabolism can generate toxic byproducts like fluoroacetate. I[18][19]t is crucial to perform metabolite identification studies to understand the biotransformation pathways and ensure that toxic fragments are not being produced.

[22]### References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 23

  • Meanwell, N. A. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. 13

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. 24

  • Altamimi, A. S., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 1

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. 3

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. 6

  • van Engelen, J. G., et al. (n.d.). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Europe PMC. 15

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. 25

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. 16

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. 26

  • Tressl, R., et al. (n.d.). Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. ResearchGate. 17

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. 4

  • Milnes, J. T., et al. (n.d.). Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652. National Institutes of Health. 11

  • Chen, H., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. 5

  • Wang, Z., et al. (2019). The Dark Side of Fluorine. PubMed Central. 18

  • Lekkere, L., et al. (n.d.). New Insights into Ion Channels: Predicting hERG-Drug Interactions. MDPI. 9

  • Johnson, T. A., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. 21

  • Obach, R. S., et al. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. 14

  • Baranowska-Wójcik, E., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. PubMed Central. 22

  • Milnes, J. T., et al. (2003). Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652. PubMed. 12

  • de Graaf, C., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. 10

  • Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. 20

  • Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. 19

  • Al-Sha'er, M. A., et al. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). sciencedirect.com. 2

  • Chem Help ASAP. (2024, January 26). reducing hERG activity of a lead compound. YouTube. 8

  • Stansfeld, P. J., & Mitcheson, J. S. (2003). Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine. PubMed Central. 7

References

Technical Support Center: Optimizing In Vivo Dosing of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosage optimization for this promising class of compounds. Chroman derivatives, which include natural compounds like vitamin E and a wide array of synthetic molecules, often present unique challenges due to their characteristic lipophilicity and poor aqueous solubility.[1][2][3][4]

This resource provides field-proven insights and actionable troubleshooting strategies to ensure your experiments are built on a foundation of scientific rigor, leading to reproducible and meaningful results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo studies in a direct question-and-answer format.

Question: My chroman derivative showed promising in vitro potency but has poor or no efficacy in vivo. What is the likely cause?

Answer: This is a classic and frequent challenge in drug development. The most common reason for this discrepancy is poor oral bioavailability.[1] Chroman derivatives are often lipophilic and have low aqueous solubility, which severely limits their absorption from the gastrointestinal tract.[1][5] This results in low plasma concentrations, meaning an insufficient amount of the compound reaches the target tissue to exert a therapeutic effect.[6] It is critical to evaluate the pharmacokinetic properties of your compound early to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

Question: I'm observing high variability in plasma concentrations and therapeutic outcomes between my test subjects. What are the primary sources of this inconsistency?

Answer: High inter-animal variability can obscure true efficacy and lead to inconclusive results. Several factors can contribute to this issue:

  • Formulation Inhomogeneity: If you are administering a suspension, inconsistent mixing can lead to different doses being administered to each animal. Ensure your formulation is uniformly suspended before each dose.[9]

  • Physiological Differences: Inherent biological variations between animals, such as genetics, age, sex, and gut microbiome, can influence drug absorption and metabolism.[10][11] While some variability is unavoidable, ensuring your animal cohorts are as homogenous as possible in terms of age and weight can help.[12]

  • Experimental Procedures: Inconsistent administration techniques (e.g., gavage placement) or timing of procedures can introduce significant variation.[10] Standardizing all experimental handling and dosing procedures is crucial.

  • Poor and Variable Dissolution: The compound's poor solubility can lead to erratic dissolution and absorption in the gut, which is a major contributor to variability.[13] Switching to a formulation that improves solubilization, such as a lipid-based system, can mitigate this.[13][14]

Question: My formulation appears cloudy, or the compound precipitates out of solution either during preparation or after administration. How can I resolve this?

Answer: Precipitation is a clear indicator that the compound's concentration exceeds its solubility limit in the chosen vehicle. This is a critical issue as it directly impacts the amount of drug available for absorption.[9][15]

  • Vehicle Optimization: The first step is to re-evaluate your vehicle. For highly lipophilic chroman derivatives, simple aqueous vehicles are often inadequate. Consider a co-solvent system (e.g., PEG-400, propylene glycol) or an oil-based vehicle (e.g., corn oil, sesame oil).[15][16]

  • Use of Surfactants: Adding a small percentage of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help maintain the compound in a solubilized state, especially when the formulation mixes with aqueous gastrointestinal fluids.[17][18]

  • Lipid-Based Formulations: For particularly challenging compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. These systems form a fine emulsion upon contact with gut fluids, keeping the drug solubilized and enhancing absorption.[13][14][19]

  • Gentle Warming and Sonication: Applying gentle heat or using a sonicator can aid in dissolving the compound initially. However, you must first confirm the thermal stability of your specific derivative to avoid degradation.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select a safe starting dose for my first-in-animal (exploratory) study?

A1: Selecting a safe starting dose is paramount. A common and recommended approach is to conduct a Dose-Range Finding (DRF) study.[20][21][22] This is a non-GLP (Good Laboratory Practice) study with small groups of animals (e.g., 3-5 per sex) and at least three dose levels plus a vehicle control.[23] The primary goals are to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be given without causing unacceptable side effects, and the No-Observed-Adverse-Effect-Level (NOAEL).[20][24] The data from a DRF study provides critical information for selecting dose levels for subsequent, more definitive efficacy and toxicology studies.[20][25]

For extrapolating doses from one species to another (e.g., from mouse to rat, or animal to human), allometric scaling is a widely used method.[26][27] This approach uses body surface area to normalize doses between species, as it often correlates better with metabolic rate than body weight alone.[28][29]

Q2: What are the best practices for formulating a poorly soluble chroman derivative for oral gavage?

A2: Formulation is key to success. Given the lipophilic nature of most chroman derivatives, specialized formulation strategies are often necessary to improve solubility and bioavailability.[1][5]

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Solution Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., PEG-400, DMSO) and an aqueous vehicle (e.g., saline).[16]Simple to prepare; keeps the drug in a dissolved state.[9]May precipitate upon dilution in the GI tract; potential for solvent toxicity at high concentrations.[15]
Suspension Suspending fine particles of the drug in an aqueous vehicle, often with a suspending agent (e.g., HPMC, CMC).[16]Can accommodate higher doses than solutions.Dissolution can be slow and rate-limiting for absorption, leading to variability.[18]
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nanoemulsion in the gut.[14][19]Significantly enhances solubility and absorption; can bypass first-pass metabolism via lymphatic uptake.[1][13]More complex to develop and characterize.
Solid Dispersions Dispersing the drug in a solid polymer matrix to enhance the dissolution rate.[30]Can create a supersaturated state in the gut, driving absorption.Can be physically unstable and revert to a crystalline form.[18]

Q3: What are the critical parameters to measure in a pharmacokinetic (PK) study for a chroman derivative?

A3: A well-designed PK study is essential for understanding how your compound behaves in the body.[7][31] The study should, at a minimum, characterize the plasma concentration of the drug over time after administration.[32] Key parameters derived from this data include:

  • Cmax (Maximum Concentration): The highest concentration the drug reaches in the plasma.[8]

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.[8]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[8]

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half, indicating how quickly it is eliminated.[8]

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. This is determined by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.[6][8]

Understanding these parameters allows you to correlate drug exposure with its pharmacological effect (pharmacodynamics or PD), which is the foundation of PK/PD modeling.[32][33] This relationship is key to optimizing dosing regimens for maximum efficacy and minimal toxicity.[7]

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Non-GLP Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for a novel chroman derivative to guide dose selection for future studies.[20][21]

Materials:

  • Test Compound (Chroman Derivative)

  • Vehicle (selected based on solubility screening)

  • Rodent species (e.g., Sprague-Dawley rats), 3-5 animals per sex per group

  • Standard caging, food, and water

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies

  • Equipment for clinical chemistry and hematology analysis

Methodology:

  • Dose Level Selection: Select at least 3 dose levels (e.g., 10, 100, 1000 mg/kg) plus a vehicle control group. The range should be wide enough to elicit a toxic response at the high dose.[22]

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for a set period (e.g., 7 or 14 days).[25]

  • In-life Observations: Conduct and record clinical observations at least twice daily. Note any changes in appearance, behavior, or signs of distress. Record body weights daily.[22]

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[22]

  • Necropsy & Histopathology: Perform a gross necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them for histopathological examination, particularly from the high-dose and control groups.[34]

  • Data Analysis: Analyze all data to identify the MTD and the NOAEL. The MTD is the highest dose that does not cause mortality or clinical signs that would necessitate euthanasia. The NOAEL is the highest dose at which no adverse findings are observed.[24]

Workflow for Optimizing In Vivo Dosage

The following diagram illustrates a logical workflow for moving from initial compound characterization to an optimized in vivo dose.

DoseOptimizationWorkflow cluster_0 Phase 1: Pre-Formulation & In Vitro cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy & Safety Assessment A Compound Characterization (Solubility, LogP, pKa) C Vehicle & Formulation Screening A->C B In Vitro Potency (IC50 / EC50) B->A D Dose-Range Finding (DRF) Study (Non-GLP) C->D Select Lead Formulation E Determine MTD & NOAEL D->E F Basic Pharmacokinetic (PK) Study E->F Select Doses Below MTD G Calculate Bioavailability & Key PK Parameters F->G H PK/PD Modeling (Exposure-Response) G->H Integrate Data I Efficacy Study in Disease Model H->I J Definitive GLP Toxicology Study I->J Confirm Therapeutic Window

Caption: A stepwise workflow for in vivo dose optimization of novel compounds.

Troubleshooting Workflow for Poor In Vivo Efficacy

If you encounter a disconnect between in vitro and in vivo results, this decision tree can guide your troubleshooting process.

TroubleshootingWorkflow Start Poor In Vivo Efficacy Despite In Vitro Potency CheckPK Was a Pharmacokinetic (PK) Study Performed? Start->CheckPK LowExposure Is Drug Exposure (AUC) Sufficiently High? CheckPK->LowExposure Yes PerformPK Action: Conduct PK Study to Measure Exposure CheckPK->PerformPK No OptimizeFormulation Action: Reformulate to Improve Bioavailability (e.g., SEDDS, Micronization) LowExposure->OptimizeFormulation No HighMetabolism Consider High First-Pass Metabolism or Rapid Clearance LowExposure->HighMetabolism Yes PerformPK->LowExposure End Problem Identified OptimizeFormulation->End TargetEngagement Action: Confirm Target Engagement In Vivo (e.g., Biomarker Analysis) HighMetabolism->TargetEngagement TargetEngagement->End

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Purification Challenges for Chiral Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the strategy and theory behind purifying chiral amine hydrochlorides.

Q1: What are the primary methods for purifying a chiral amine, and how does its conversion to a hydrochloride salt help?

A1: The two primary methods for purifying chiral amines are diastereomeric salt resolution via crystallization and chiral chromatography (e.g., HPLC or SFC).[1][2]

Converting the amine to its hydrochloride salt is a highly effective strategy for several reasons:

  • Enhanced Crystallinity: Amine hydrochlorides are ionic salts, which often possess greater crystallinity compared to the free amine.[3] This property is crucial for purification by recrystallization, as it facilitates the formation of a well-ordered crystal lattice that excludes impurities.

  • Solubility Modification: Salt formation drastically alters the solubility profile of the amine.[4] Typically, the hydrochloride salt is soluble in polar solvents (like water or methanol) but insoluble in many non-polar organic solvents (like diethyl ether or hexanes).[5] This differential solubility can be exploited to wash away non-polar impurities.

  • Stability: The salt form can be more stable and less prone to degradation or racemization during storage and handling compared to the free base.

  • Facilitates Diastereomeric Resolution: The formation of a salt is the foundational step for classical resolution. A racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][6]

Q2: How do I choose between diastereomeric salt resolution and chiral chromatography?

A2: The choice depends on several factors including the scale of purification, available resources, and the specific properties of the amine.

  • Diastereomeric Salt Resolution is often preferred for large-scale and industrial applications due to its cost-effectiveness and scalability.[7] However, it requires significant upfront method development to find a suitable resolving agent and crystallization solvent. The process can be laborious and success is not guaranteed, as it depends on finding conditions where the diastereomeric salts have significantly different solubilities.[2]

  • Chiral Chromatography (HPLC/SFC) offers high separation efficiency and is often the go-to method for analytical scale and for purifying small to moderate quantities of material.[1][8][9] It is highly versatile, with a wide range of chiral stationary phases (CSPs) available.[1][8] While the initial capital investment for equipment and columns can be high, method development can sometimes be faster than for classical resolution. Supercritical Fluid Chromatography (SFC) is particularly advantageous for preparative separations as it is faster and uses less solvent than HPLC.[10]

Below is a decision-making workflow to guide your choice.

G start Start: Purify Racemic Amine Hydrochloride scale What is the required scale? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Small prep Preparative / Large Scale (>1g) scale->prep Large chrom_pref Chiral Chromatography (HPLC/SFC) is often preferred analytical->chrom_pref res_pref Diastereomeric Salt Resolution is often more cost-effective prep->res_pref res_check Is a suitable resolving agent known or easily found? res_pref->res_check chrom_fallback Consider Chiral Preparative Chromatography res_check->chrom_fallback No G start 1. Dissolve Racemic Amine & Resolving Agent in Hot Solvent cool 2. Cool Slowly to Crystallize Less Soluble Diastereomer start->cool filter 3. Filter to Isolate Crystals cool->filter crystals Solid: Less Soluble Diastereomeric Salt filter->crystals filtrate Filtrate: Contains More Soluble Diastereomeric Salt filter->filtrate wash 4. Wash Crystals with Cold Solvent crystals->wash break_salt 5. 'Break' the Salt (Basify) & Extract Free Amine wash->break_salt purified Purified Enantiomer break_salt->purified ee_check 6. Determine Enantiomeric Excess (ee%) via Chiral HPLC/SFC purified->ee_check

References

Technical Support Center: Minimizing Epimerization in Chroman-4-Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chroman-4-amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable chiral building blocks. Chroman-4-amine scaffolds are prevalent in a wide array of biologically active molecules, making their stereochemical purity a critical parameter for efficacy and safety.[1] One of the most persistent challenges in their synthesis is the undesired epimerization at the C4 position.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanisms that lead to the loss of stereochemical integrity. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to epimerization in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chroman-4-amine synthesis, and why is it a concern?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the synthesis of a specific stereoisomer of a chroman-4-amine, epimerization at the C4 position leads to the formation of its diastereomer. This is a significant issue because diastereomers often have different physical properties and, more importantly, can exhibit drastically different biological activities. The presence of an undesired epimer can compromise the therapeutic efficacy and safety profile of a drug candidate, making the control of stereochemistry paramount.

Q2: Which synthetic step is most susceptible to epimerization?

A2: The reductive amination of a precursor chroman-4-one is a common and critical step where epimerization is frequently observed. This reaction involves the formation of an intermediate imine or enamine, which can be planar. The subsequent reduction of this intermediate can occur from either face, potentially leading to a mixture of epimers. The acidity of the α-proton at C3 and the reaction conditions (temperature, base, solvent) play a crucial role in the extent of epimerization.

Q3: Can the choice of reducing agent influence the stereochemical outcome?

A3: Absolutely. The choice of reducing agent is critical in controlling the diastereoselectivity of the reductive amination. Bulky reducing agents may exhibit greater facial selectivity due to steric hindrance. Common reducing agents like sodium borohydride (NaBH₄) can be effective, but milder and more selective reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in situ under conditions that minimize epimerization of the starting ketone.[2][3][4]

Q4: Are there alternative strategies to reductive amination for synthesizing chiral chroman-4-amines?

A4: Yes, several alternative strategies exist to circumvent the challenges of stereocontrol in reductive amination. These include:

  • Asymmetric Catalysis: Utilizing chiral catalysts, such as organocatalysts or transition-metal complexes, to directly form the C4 stereocenter with high enantioselectivity.[5]

  • Resolution of Racemates: Synthesizing a racemic mixture of the chroman-4-amine and then separating the enantiomers using chiral resolving agents, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by crystallization.[5][6]

  • Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High Percentage of the Undesired Epimer in the Final Product after Reductive Amination.

Potential Cause A: Proton Exchange at the C3 Position

The protons at the C3 position of the chroman-4-one starting material can be acidic, especially under basic or even mildly acidic conditions. This can lead to enolization and subsequent loss of stereochemical information before the reduction even occurs.

Solution:

  • Control the pH: Maintain a slightly acidic pH (around 5-6) during the imine formation. This protonates the carbonyl, activating it for nucleophilic attack by the amine, while minimizing base-catalyzed enolization.[4]

  • Choice of Amine Salt: Use the amine as an ammonium salt (e.g., ammonium acetate) to provide a buffered system that helps maintain the optimal pH range.

  • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of proton exchange.

Potential Cause B: Planar Imine/Enamine Intermediate

The imine or enamine intermediate formed during the reaction is planar, and the subsequent hydride attack can occur from either face, leading to a mixture of epimers.

Solution:

  • Use a Hindered Reducing Agent: Employ a sterically demanding reducing agent that will preferentially attack from the less hindered face of the intermediate. Sodium triacetoxyborohydride (STAB) is often a good choice due to its bulk and mild reactivity.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction. Experiment with less polar solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) to potentially enhance diastereoselectivity.[7][8]

Issue 2: Loss of Stereochemical Purity During a Subsequent Reaction Step (e.g., N-alkylation or acylation).

Potential Cause: Epimerization under Basic Conditions

Subsequent functionalization of the amine can sometimes lead to epimerization if the reaction conditions are too harsh, particularly if a strong base is used. The proton at C4 can become acidic enough to be removed under strongly basic conditions, leading to a planar carbanion or related species that can be reprotonated non-stereoselectively.

Solution:

  • Use a Milder Base: Opt for a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like triethylamine or potassium carbonate, especially at elevated temperatures.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Protecting Group Strategy: If the chroman-4-amine is an intermediate, consider if a protecting group on the amine could be used during subsequent steps to prevent epimerization.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of a Chroman-4-one using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general method for the reductive amination of a chroman-4-one with an amine, aiming to minimize epimerization at the C4 position.

Materials:

  • Chroman-4-one derivative (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chroman-4-one (1.0 eq) and the amine (1.1 eq) in anhydrous DCM, add acetic acid (1.1 eq) if the amine is not used as its hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired chroman-4-amine.

  • Analyze the diastereomeric ratio of the product using chiral HPLC or NMR spectroscopy.

Data Presentation

Table 1: Influence of Reaction Parameters on Diastereomeric Ratio (d.r.) in a Model Reductive Amination
EntryReducing AgentSolventTemperature (°C)AdditiveDiastereomeric Ratio (cis:trans)
1NaBH₄Methanol25None3:1
2NaBH₄Methanol0None5:1
3NaBH₃CNMethanol25Acetic Acid8:1
4NaBH(OAc)₃DCM25Acetic Acid>20:1
5NaBH(OAc)₃THF25Acetic Acid15:1

Note: The data presented in this table is illustrative and intended to highlight general trends. Actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Key Steps in Reductive Amination and Potential for Epimerization

G cluster_0 Reductive Amination Pathway cluster_1 Epimerization of Starting Material Chroman-4-one Chroman-4-one Imine/Iminium Ion Imine/Iminium Ion Chroman-4-one->Imine/Iminium Ion + R-NH2 - H2O Chroman-4-amine (cis) Chroman-4-amine (cis) Imine/Iminium Ion->Chroman-4-amine (cis) + [H-] (Desired Path) Chroman-4-amine (trans) Chroman-4-amine (trans) Imine/Iminium Ion->Chroman-4-amine (trans) + [H-] (Epimerization Path) Chroman-4-one_start Chroman-4-one Enol/Enolate Enol/Enolate Chroman-4-one_start->Enol/Enolate Base or Acid (Proton Exchange) Epimerized_Chroman-4-one Epimerized Chroman-4-one Enol/Enolate->Epimerized_Chroman-4-one

Caption: Workflow illustrating the potential points of epimerization.

Diagram 2: Troubleshooting Logic for Undesired Epimer Formation

G cluster_optimization Optimization Strategies High_Epimer_Ratio High Epimer Ratio Observed Check_SM_Purity Check Stereochemical Purity of Starting Material High_Epimer_Ratio->Check_SM_Purity SM_Impure Starting Material Impure Check_SM_Purity->SM_Impure SM_Pure Starting Material Pure Check_SM_Purity->SM_Pure Purify_SM Purify Starting Material SM_Impure->Purify_SM Optimize_RA Optimize Reductive Amination Conditions SM_Pure->Optimize_RA Lower_Temp Lower Reaction Temperature Optimize_RA->Lower_Temp Change_RA Change Reducing Agent (e.g., STAB) Optimize_RA->Change_RA Change_Solvent Change Solvent (e.g., DCM) Optimize_RA->Change_Solvent Control_pH Control pH (Slightly Acidic) Optimize_RA->Control_pH

Caption: A decision tree for troubleshooting high epimer ratios.

References

Validation & Comparative

A Comparative Analysis of 5,7- vs. 6,7-Difluorochroman-4-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine Placement in Drug Design

In the landscape of modern medicinal chemistry, the chroman scaffold is a well-established privileged structure, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique attributes, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to biological targets.[2]

This guide provides an in-depth comparative analysis of two positional isomers: 5,7-difluorochroman-4-amine and 6,7-difluorochroman-4-amine. While seemingly subtle, the differential placement of fluorine atoms on the aromatic ring can impart distinct properties to the molecule, with profound implications for its behavior as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, physicochemical properties, and potential biological implications of these two compounds, supported by established experimental protocols.

Structural and Synthetic Overview

The fundamental difference between the two molecules lies in the substitution pattern of the fluorine atoms on the benzopyran ring system.

Chemical structures of 5,7- and 6,7-Difluorochroman-4-amine.

The synthesis of these amines typically proceeds through the corresponding chroman-4-one precursors.

Synthesis of 5,7-Difluorochroman-4-one

The synthesis of 5,7-difluorochroman-4-one is well-documented and generally involves the cyclization of a substituted phenoxypropionic acid.[3]

Synthesis_5_7 start 3,5-Difluorophenol step1 O-alkylation with 3-bromopropionic acid start->step1 intermediate 3-(3,5-Difluorophenoxy)propionic acid step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (e.g., H2SO4) intermediate->step2 product 5,7-Difluorochroman-4-one step2->product

Synthetic scheme for 5,7-Difluorochroman-4-one.

Synthesis of 6,7-Difluorochroman-4-one

While detailed synthetic procedures in peer-reviewed literature are less common, the synthesis of 6,7-difluorochroman-4-one can be achieved through analogous methods, starting from 3,4-difluorophenol. Commercial availability of this precursor suggests established synthetic routes.[4][5]

Reductive Amination to Chroman-4-amines

The conversion of the chroman-4-one precursors to the corresponding amines is typically achieved via reductive amination. This can be performed using various reducing agents in the presence of an ammonia source or through methods like the Leuckart reaction. For stereoselective synthesis, particularly of the (R)-enantiomer of 5,7-difluorochroman-4-ol (a precursor to the amine) which is a key intermediate in the synthesis of Tegoprazan, enzymatic asymmetric reduction is employed.[6][7]

Comparative Physicochemical Properties

The placement of the two fluorine atoms is predicted to have a discernible impact on the key physicochemical properties of the amine nitrogen, namely its basicity (pKa) and the overall lipophilicity (LogP) of the molecule.

Property5,7-Difluorochroman-4-amine6,7-Difluorochroman-4-aminePredicted Rationale
Predicted pKa LowerHigherThe two fluorine atoms in the 5 and 7 positions exert a stronger cumulative electron-withdrawing inductive effect on the aromatic ring, which is transmitted to the amine group, thereby reducing its basicity. In the 6,7-isomer, the fluorine at the 6-position is further away from the fusion point of the heterocyclic ring, potentially leading to a slightly attenuated inductive effect compared to the 5-position.
Predicted LogP HigherLowerThe intramolecular hydrogen bonding potential between the amine and the fluorine at the 5-position in the 5,7-isomer could mask the polarity of the amine, leading to an increase in lipophilicity. This effect is absent in the 6,7-isomer.
Metabolic Stability Potentially HigherPotentially LowerThe C-F bonds are highly stable and can block sites of metabolic oxidation. The 5 and 7 positions may be more susceptible to aromatic hydroxylation than the 6-position. Therefore, the 5,7-difluoro substitution pattern might offer greater protection against metabolism by cytochrome P450 enzymes.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, the following experimental protocols are recommended.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated amine for both isomers.

Methodology:

  • Sample Preparation: Prepare 0.01 M solutions of 5,7-difluorochroman-4-amine hydrochloride and 6,7-difluorochroman-4-amine hydrochloride in deionized water.

  • Titration: Titrate the solutions with a standardized 0.1 M NaOH solution at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.

pKa_determination start Prepare 0.01 M amine HCl solution titrate Titrate with 0.1 M NaOH start->titrate record Record pH at each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot analyze Determine pKa at half-equivalence point plot->analyze

Workflow for pKa determination.

Protocol 2: Determination of LogP via the Shake-Flask Method

Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol.

  • Sample Preparation: Dissolve a known amount of each amine in the aqueous phase.

  • Partitioning: Mix equal volumes of the aqueous amine solution and the pre-saturated n-octanol in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the amine in both the aqueous and octanol phases using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of the compounds to phase I metabolism.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compounds (5,7- and 6,7-difluorochroman-4-amine) to the incubation mixture at a final concentration of typically 1 µM.

  • Time Course: Incubate the mixture at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

  • Target Engagement: The electronic and steric profile of the aromatic ring influences interactions with the target protein. The differing electron density and dipole moment of the 5,7- and 6,7-difluorinated rings could lead to altered binding affinities for a given target. For instance, in SIRT2 inhibitors based on the chroman-4-one scaffold, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity.[9][10][11] This suggests that the positioning of fluorine atoms can significantly impact potency.

  • Membrane Permeability and Bioavailability: Lipophilicity, as estimated by LogP, is a key determinant of a compound's ability to cross cell membranes. The predicted higher LogP of the 5,7-isomer may lead to better membrane permeability, but excessive lipophilicity can also result in poor aqueous solubility and non-specific binding.

  • Off-Target Effects: The basicity of the amine is a critical factor in off-target liabilities, such as hERG channel inhibition. A lower pKa, as predicted for the 5,7-isomer, can be advantageous in mitigating such risks.

Conclusion

The comparative analysis of 5,7- and 6,7-difluorochroman-4-amine underscores the critical importance of positional isomerism in drug design. The differential placement of fluorine atoms is predicted to significantly influence the pKa, lipophilicity, and metabolic stability of these molecules. The 5,7-isomer is anticipated to be less basic and more lipophilic, potentially offering advantages in terms of metabolic stability and reduced hERG liability. Conversely, the potentially higher basicity of the 6,7-isomer might be favorable for certain target interactions.

The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. A thorough understanding of the distinct properties of these isomers will enable drug discovery teams to make more informed decisions in the selection and optimization of fluorinated chroman-based candidates for further development.

References

A Researcher's Guide to Navigating the Fluorine Maze: Cross-Validation of Experimental Results for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a transformative tool in modern chemistry, particularly within pharmaceutical and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered receptor binding affinities—offer a powerful lever for optimizing molecular function.[1][2] However, the very properties that make fluorine so attractive also introduce significant analytical challenges. The high electronegativity and potential for complex spectroscopic interactions necessitate a rigorous, multi-pronged approach to experimental validation. This guide provides an in-depth framework for the cross-validation of experimental data for fluorinated compounds, moving beyond mere procedural descriptions to elucidate the causal logic behind these critical analytical strategies. Our objective is to empower researchers, scientists, and drug development professionals to navigate the complexities of fluorine chemistry with confidence, ensuring the integrity and reliability of their results.

The Imperative for Orthogonal Cross-Validation in Fluorine Chemistry

The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct methods to measure the same property.[3] This is not simply about redundancy; it is about building a self-correcting system of checks and balances. Each analytical technique possesses inherent biases and limitations.[3] By employing orthogonal methods, we can mitigate the risk of systematic errors and gain a more holistic and accurate understanding of a compound's identity and behavior. This is particularly crucial for fluorinated molecules, where unexpected electronic effects can lead to misleading data if viewed through a single analytical lens. Inconsistent results across different batches or techniques often point to issues in sample preparation or unforeseen reactivity, highlighting the need for standardized procedures.[4]

A Multi-Technique Approach to Structural Elucidation and Characterization

The robust characterization of a novel fluorinated compound is a puzzle best solved with multiple, complementary pieces of evidence. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and for fluorinated compounds, it offers a particularly rich source of information. The ¹⁹F nucleus is a spin ½ particle with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[4]

Causality in NMR Experimental Design:

  • ¹H and ¹³C NMR: The presence of fluorine introduces through-bond scalar couplings (J-couplings) that split the signals of neighboring protons and carbons. These coupling constants provide invaluable information about the spatial relationship between fluorine and other atoms in the molecule.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine atoms. The wide chemical shift range of ¹⁹F NMR (approximately 800 ppm) provides exquisite sensitivity to the local electronic environment of each fluorine atom, making it a powerful diagnostic tool.[4]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the complex spectra that often arise from fluorinated compounds. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range couplings between fluorine and distant protons or carbons, helping to piece together the complete molecular framework.

Experimental Protocol: Quantitative ¹⁹F NMR

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable deuterated solvent.

  • Instrumental Setup:

    • Use a calibrated 90° pulse.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest) to allow for complete relaxation between scans. This is critical for accurate integration and, therefore, quantification.

  • Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the data with appropriate window functions and perform careful phasing and baseline correction. Integrate the signals of interest.

Trustworthiness through Internal Consistency: The beauty of NMR lies in its internal self-validation. A ¹H-¹⁹F coupling constant observed in the proton spectrum must have a corresponding and identical coupling constant in the ¹⁹F spectrum. Any discrepancy signals an error in spectral interpretation or an unexpected structural feature.

Caption: A logical workflow for NMR-based structural verification.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides the crucial confirmation of a compound's molecular weight and elemental composition. For fluorinated compounds, high-resolution mass spectrometry (HRMS) is indispensable.

Causality in MS Experimental Design:

  • Ionization Method: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is critical and depends on the analyte's properties. Softer ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. This is a critical cross-validation point against the structure proposed by NMR. Techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS offer unparalleled resolution for complex mixtures.[5]

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information. The fragmentation patterns of fluorinated compounds can be complex, but they often reveal characteristic losses of fluorine-containing fragments.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via Direct Infusion

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses that brackets the expected mass of the analyte.

  • Direct Infusion: Introduce the sample into the ion source via a syringe pump at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes, as the ionization efficiency of fluorinated compounds can vary.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate possible elemental formulas within a narrow mass tolerance (typically <5 ppm).

Trustworthiness through Orthogonal Confirmation: The elemental formula derived from HRMS must be in complete agreement with the structure determined by NMR. A mismatch between these two orthogonal techniques is a red flag that necessitates a thorough re-examination of all data.

Caption: Cross-validation of NMR data with HRMS.

Single-Crystal X-ray Diffraction: The Ultimate Arbiter

When a suitable single crystal can be obtained, X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state.[6][7] This technique is the gold standard for structural determination and serves as the ultimate cross-validation tool.

Causality in Crystallographic Analysis:

  • Unambiguous Connectivity and Stereochemistry: X-ray crystallography directly visualizes the positions of atoms in space, leaving no ambiguity about bond connectivity or stereochemical relationships.

  • Conformational Insights: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be invaluable for understanding its interactions with biological targets.

  • Validation of Spectroscopic Interpretation: The crystal structure provides a definitive answer against which the interpretations of NMR and MS data can be compared.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality crystal and mount it on the diffractometer.[8]

  • Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.[6][8]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[8]

Trustworthiness through Absolute Confirmation: The crystal structure must be consistent with the data obtained from both NMR and MS. Any significant deviations, for example in bond lengths or angles, should be carefully scrutinized.

Data Presentation: A Comparative Summary

Analytical TechniqueInformation ProvidedKey StrengthsPotential PitfallsCross-Validation Check
NMR Spectroscopy Connectivity, Stereochemistry, Electronic EnvironmentDetailed solution-state structureComplex spectra, potential for misinterpretationJ-couplings consistent across nuclei, agrees with MS formula
Mass Spectrometry Molecular Weight, Elemental Formula, FragmentationHigh sensitivity, accurate massIsomers are often indistinguishableFormula must match NMR-derived structure
X-ray Crystallography 3D Atomic Arrangement, Absolute StereochemistryUnambiguous solid-state structureRequires high-quality single crystalsStructure must be consistent with NMR and MS data

Case Study: When Data Diverges

A research team synthesizes a novel fluorinated kinase inhibitor.

  • NMR and HRMS: Initial ¹H, ¹⁹F NMR, and HRMS data are all consistent with the expected product.

  • The Anomaly: During biological screening, the compound shows inconsistent activity across different batches, despite each batch passing initial analytical checks.

  • The Investigation: A more detailed analysis using 2D NMR (specifically, rotating-frame Overhauser effect spectroscopy, ROESY) on a problematic batch reveals the presence of two distinct sets of signals that are in slow exchange. This suggests the existence of atropisomers (isomers resulting from hindered rotation around a single bond), a phenomenon that can be induced by the steric bulk of fluorine substituents.

  • The Resolution: HPLC is used to separate the two atropisomers, and single-crystal X-ray diffraction of each confirms their distinct, stable conformations. The biological activity is then re-evaluated for each pure atropisomer, revealing that only one is active.

This case study underscores the critical importance of a multi-technique, in-depth analytical approach. The initial, routine cross-validation was insufficient to uncover the subtle isomeric complexity that had a profound impact on the compound's biological function.

Conclusion: A Commitment to Rigor

The analysis of fluorinated compounds is a high-stakes endeavor where precision and accuracy are paramount. A robust cross-validation strategy, built on the foundation of orthogonal analytical techniques, is not merely good practice—it is an essential component of scientific integrity. By thoughtfully integrating the insights from NMR, MS, and X-ray crystallography, and by understanding the "why" behind each experimental choice, researchers can confidently navigate the intricate landscape of fluorine chemistry, ensuring that their discoveries are built on a solid foundation of reliable and reproducible data.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays with 5,7-Difluorochroman-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility with Privileged Scaffolds

In the landscape of modern drug discovery, the chroman-4-amine scaffold stands out as a "privileged structure," a molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2][3][4] The strategic addition of fluorine atoms, as seen in 5,7-Difluorochroman-4-amine, is a widely employed medicinal chemistry tactic to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] This specific compound is a critical chiral building block, notably used in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[4][6][7]

However, the very physicochemical properties that make fluorinated compounds like 5,7-Difluorochroman-4-amine attractive can also introduce subtle complexities that undermine the reproducibility of biological assays. Seemingly minor variations in experimental conditions can lead to significant data scatter, confounding structure-activity relationship (SAR) studies and delaying project timelines.

This guide provides a comprehensive framework for researchers working with 5,7-Difluorochroman-4-amine and related analogs. It moves beyond a simple recitation of protocols to explain the causal factors behind experimental choices. We will dissect the impact of the difluoro-chroman scaffold on assay performance, provide detailed, self-validating experimental protocols for comparison, and offer a troubleshooting guide to ensure the generation of robust, reliable, and reproducible data.

Part 1: Understanding the Physicochemical Drivers of Assay Variability

The reproducibility of an assay begins with a deep understanding of the test compound. The unique structure of 5,7-Difluorochroman-4-amine presents three key features that can influence its behavior in biological systems: the difluoro substitution, the rigid chroman core, and the reactive 4-amine group.

  • The Impact of Difluoro Substitution: The two fluorine atoms on the aromatic ring are not merely passive additions. They profoundly alter the molecule's electron distribution, leading to a lower pKa of the amine group compared to its non-fluorinated counterpart. This can affect the compound's charge state at physiological pH, influencing solubility and off-target interactions. Furthermore, while the carbon-fluorine bond is exceptionally strong, there are instances where metabolic processes can lead to defluorination, creating reactive metabolites that could interfere with assay components.[8][9] Researchers must also be vigilant about potential contamination from fluoropolymers (e.g., PTFE) ubiquitous in labware, which can leach into solutions and create artifactual signals, particularly in sensitive analytical methods like LC-MS.[10]

  • The Rigid Chroman Scaffold: The fused ring system of the chroman core imparts significant conformational rigidity. This pre-organizes the molecule for binding to its target but can also contribute to lower aqueous solubility and a higher propensity for aggregation, especially at the higher concentrations used for determining IC50 values. Compound aggregation is a notorious source of assay artifacts and poor reproducibility.

  • The 4-Amine Moiety: The primary amine at the 4-position is a critical handle for both biological activity and potential assay interference. It can act as a hydrogen bond donor and acceptor and is often protonated at physiological pH. This basic center can lead to non-specific binding to acidic surfaces (like standard glassware or certain microplates) and can react with assay reagents, such as the fluorescamine used in some protein quantification assays.[11]

Part 2: A Comparative Framework for Assessing Assay Reproducibility

To objectively evaluate and ensure the reproducibility of assays involving 5,7-Difluorochroman-4-amine, it is essential to compare its performance against logically chosen analogs. This approach allows for the systematic deconvolution of structural effects on assay performance.

Recommended Comparator Compounds:
  • The Non-Fluorinated Analog (Chroman-4-amine): This is the most critical comparator. Any significant differences in assay performance (e.g., solubility, IC50 variability, off-target effects) can be directly attributed to the influence of the 5,7-difluoro substitution.

  • The Hydroxyl Analog ((R)-5,7-Difluorochroman-4-ol): As the direct precursor, this compound shares the same core scaffold and fluorination pattern but replaces the basic amine with a neutral hydroxyl group.[6][12] Comparing results between the amine and alcohol can reveal issues related to the amine's basicity, such as non-specific binding or pH-dependent effects.

  • A Known Standard Inhibitor: For a target-specific assay, such as the H+/K+-ATPase assay, a well-characterized inhibitor (e.g., Lansoprazole or Tegoprazan itself) should be run in parallel. This provides a constant benchmark for assay performance and allows for the normalization of results across different experiments and dates.

Key Metrics for Quantifying Reproducibility:
  • Coefficient of Variation (%CV): Calculated for replicate measurements (e.g., IC50 values across multiple plates). A lower %CV indicates higher precision.

  • Z'-Factor: A statistical measure of assay quality that reflects the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Noise (S/N) Ratio: Measures the strength of the specific signal relative to the background noise. A high S/N is crucial for assay sensitivity and reliability.

G cluster_prep Compound & Assay Preparation cluster_exec Assay Execution & Data Acquisition cluster_analysis Data Analysis & Validation Compound Select Compounds: - 5,7-DFCA - Chroman-4-amine - 5,7-DFCOH - Standard Inhibitor Solubility Protocol 3: Aqueous Solubility & Stability Assessment Compound->Solubility Assay Prepare Assay Plates (e.g., H+/K+-ATPase) Solubility->Assay RunAssay Protocol 1 & 2: Run Primary & Counter-Assays Assay->RunAssay Dose-response curves Readout Measure Signal (Fluorescence, Absorbance, etc.) RunAssay->Readout Calc Calculate IC50, % Inhibition Readout->Calc Stats Calculate Reproducibility Metrics: Z'-Factor, %CV, S/N Calc->Stats Compare Compare Performance Across Analogs Stats->Compare Conclusion Reproducibility Validated Compare->Conclusion

Caption: Experimental workflow for assessing assay reproducibility.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the performance and reproducibility of 5,7-Difluorochroman-4-amine and its analogs.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Fluorescence-Based)

This assay is directly relevant to the known activity of Tegoprazan, a downstream product of the target compound. It measures the inhibition of the proton pump, which is crucial for gastric acid secretion.

G cluster_membrane Gastric Parietal Cell Membrane ATPase H+/K+-ATPase (Proton Pump) H_out H+ ATPase->H_out H+ efflux ADP ADP + Pi ATPase->ADP K_channel K+ Channel K_channel->ATPase K+ efflux K_in K+ K_in->ATPase K+ influx ATP ATP ATP->ATPase Energizes pump Compound 5,7-DFCA or Tegoprazan Compound->ATPase Binds reversibly to K+ site

Caption: Inhibition of the Gastric H+/K+-ATPase by a P-CAB.

Rationale: This fluorescence-based assay provides a sensitive and continuous readout of pump activity. By using a pH-sensitive dye, we directly measure the outcome of the enzyme's function (proton transport), making it a robust indicator of inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 250 mM Sucrose, 5 mM MgCl2, 5 mM PIPES, 1 mM EDTA, pH 6.8.

    • Vesicle Preparation: Use commercially available gastric H+/K+-ATPase-enriched vesicles. Dilute to 10 µg/mL in Assay Buffer.

    • pH-Sensitive Dye: Acridine Orange (AO). Prepare a 1 mM stock in DMSO.

    • Test Compounds: Prepare 10 mM stock solutions of 5,7-Difluorochroman-4-amine and comparators in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure:

    • Add 180 µL of the vesicle suspension to each well of a black, clear-bottom 96-well plate.

    • Add 1 µL of the Acridine Orange stock solution to each well (final concentration ~5 µM).

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at 37°C, protected from light.

    • Initiate the reaction by adding 20 µL of 10 mM ATP solution.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence quenching of Acridine Orange (Excitation: 490 nm, Emission: 530 nm) every 60 seconds for 30 minutes.

    • The rate of fluorescence quenching is proportional to the rate of H+ transport into the vesicles.

  • Data Analysis:

    • Calculate the initial rate (slope) of the fluorescence quenching for each well.

    • Normalize the rates to the vehicle control (100% activity) and a positive control inhibitor like Tegoprazan (0% activity).

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Run three independent plates to calculate the mean IC50 and %CV.

Protocol 2: Cell Viability Counter-Screen (MTT Assay)

Rationale: It is crucial to determine if the observed activity in the primary assay is due to specific target inhibition or general cytotoxicity. This is a common source of irreproducible results. The MTT assay is a standard colorimetric method for assessing cell metabolic activity.[12]

Methodology:

  • Cell Culture:

    • Use a relevant cell line, such as HEK293 (a common cell line for toxicology screening) or a gastric cell line like AGS.

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the old medium with the compound-containing medium and incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Determine the CC50 (50% cytotoxic concentration) for each compound. A desirable compound should have a CC50 significantly higher than its IC50 from the primary assay.

Protocol 3: Kinetic Aqueous Solubility and Stability Assessment

Rationale: Undiscovered compound precipitation is a primary cause of poor assay reproducibility. This protocol assesses the solubility and stability of the compound directly in the assay buffer over the time course of the experiment.

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock of each test compound in DMSO.

    • Spike the DMSO stock into the H+/K+-ATPase Assay Buffer to a final concentration of 100 µM (a typical high concentration for screening). The final DMSO concentration should match the assay conditions (e.g., 1%).

  • Incubation and Sampling:

    • Incubate the solution at 37°C.

    • Take aliquots at T=0, 1 hour, and 4 hours.

    • Immediately centrifuge the aliquots at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Quantification:

    • Analyze the supernatant using a calibrated HPLC-UV or LC-MS method to determine the concentration of the compound remaining in the solution.

  • Data Analysis:

    • The concentration at T=0 represents the kinetic solubility.

    • A decrease in concentration over time indicates compound instability or time-dependent precipitation. A stable compound should show <10% change over the incubation period.

Part 4: Data Interpretation and Troubleshooting

Comparative Data Summary

All quantitative data should be collated into a clear, comparative table. This allows for at-a-glance assessment of performance and reproducibility.

CompoundMean IC50 (µM)IC50 %CV (n=3)Mean CC50 (µM)Kinetic Solubility (µM) @ 1 hrAssay Z'-Factor
5,7-DFCA [Experimental Value][Calculate][Experimental Value][Experimental Value][Calculate]
Chroman-4-amine[Experimental Value][Calculate][Experimental Value][Experimental Value][Calculate]
(R)-5,7-DFCOH[Experimental Value][Calculate][Experimental Value][Experimental Value][Calculate]
Tegoprazan[Experimental Value][Calculate][Experimental Value][Experimental Value][Calculate]
Troubleshooting Common Reproducibility Issues

G start Problem: High IC50 Variability (High %CV) q1 {Is Kinetic Solubility < Highest Assay Conc.? | { | }} start->q1 a1 Root Cause: Compound Precipitation Solution: - Lower max assay concentration - Add co-solvent (if tolerated) q1:s->a1 Path 1 q2 {Is CC50 close to IC50? | { | }} q1:s->q2 Path 2 a2 Root Cause: Cytotoxicity causing artifactual inhibition Solution: - Flag compound as cytotoxic - Use biochemical assay q2:s->a2 Path 3 q3 {Does non-fluorinated analog show less variability? | { | }} q2:s->q3 Path 4 a3 Root Cause: Fluorine-specific issue (e.g., non-specific binding) Solution: - Use low-binding plates - Add BSA to buffer q3:s->a3 Path 5 end_node Consult with Analytical Chemistry for further investigation q3:s->end_node Path 6

Caption: Troubleshooting decision tree for high IC50 variability.

Conclusion

5,7-Difluorochroman-4-amine is a valuable scaffold in medicinal chemistry, but its fluorinated and basic nature demands a rigorous and systematic approach to biological testing. Reproducibility is not an accident; it is the result of deliberate experimental design. By understanding the underlying physicochemical properties of the molecule, employing carefully selected comparator compounds, and utilizing self-validating protocols that probe for common artifacts like poor solubility and cytotoxicity, researchers can ensure the integrity of their data. This framework provides a robust pathway to generating high-quality, reproducible results, ultimately accelerating the path from a promising scaffold to a potential therapeutic.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the selectivity profiling of a novel class of compounds, difluorochroman amines, against key central nervous system targets. As drug development pipelines increasingly demand compounds with precise pharmacological profiles to maximize efficacy and minimize off-target effects, rigorous, early-stage selectivity screening is paramount. Here, we move beyond a simple listing of data points to explore the causality behind the experimental design, the interpretation of comparative data, and the self-validating nature of the protocols employed.

The focus of this guide is the interaction of difluorochroman amines with the monoamine transporters (MATs): the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics, including antidepressants and psychostimulants.[1][2][3] Understanding a compound's affinity and functional activity at each of these related targets is essential for predicting its therapeutic potential and side-effect profile.

We will examine a hypothetical series of difluorochroman amine analogs to illustrate how subtle structural modifications can dramatically influence selectivity. This comparison is supported by detailed, field-proven experimental protocols for both radioligand binding and neurotransmitter uptake inhibition assays, which together provide a comprehensive "biochemical fingerprint" for each compound.[4]

Comparative Selectivity of Difluorochroman Amine Analogs

The therapeutic outcome of a monoamine transporter inhibitor is largely dictated by its selectivity profile. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while dual serotonin and norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy.[5] Compounds with significant dopamine reuptake inhibition can have applications in conditions like ADHD but also carry a higher potential for abuse.[2]

The following table summarizes the in vitro selectivity profile of three hypothetical difluorochroman amine analogs (DC-F1, DC-F2, DC-F3) against human SERT, DAT, and NET. The data is presented as binding affinity (Kᵢ) derived from competitive radioligand binding assays and functional inhibition (IC₅₀) from neurotransmitter uptake assays.

CompoundTargetBinding Affinity Kᵢ (nM)Uptake Inhibition IC₅₀ (nM)SERT vs. DAT Selectivity (Kᵢ ratio)SERT vs. NET Selectivity (Kᵢ ratio)
DC-F1 hSERT2.15.31.01.0
hDAT450.6980.1214.6-
hNET88.3150.7-42.0
DC-F2 hSERT15.833.11.01.0
hDAT18.240.51.2-
hNET350.1689.5-22.2
DC-F3 hSERT4.59.81.01.0
hDAT150.3310.233.4-
hNET6.112.5-1.4

Interpretation of Data:

  • DC-F1 emerges as a potent and highly selective serotonin reuptake inhibitor (SSRI). Its binding affinity for SERT is over 200-fold higher than for DAT and 42-fold higher than for NET, suggesting a clean pharmacological profile with a low probability of side effects associated with dopamine or norepinephrine modulation.

  • DC-F2 displays a potent, non-selective profile for SERT and DAT, with significantly weaker activity at NET. This profile is more akin to that of a serotonin-dopamine reuptake inhibitor (SDRI), which could have implications for treating depression with comorbid anhedonia, but would require careful evaluation for abuse liability.

  • DC-F3 acts as a potent dual serotonin and norepinephrine reuptake inhibitor (SNRI). Its high affinity for both SERT and NET, coupled with weaker DAT activity, is a profile sought after for treating a broad spectrum of depressive and anxiety disorders.[5]

Experimental Protocols & Methodologies

The reliability of any selectivity profile hinges on the robustness of the experimental methods. The following protocols are gold-standard assays for characterizing interactions with monoamine transporters.[4]

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific transporter by measuring its ability to compete with a high-affinity radiolabeled ligand.

Causality Behind Experimental Choices:

  • System: Human Embryonic Kidney 293 (HEK293) cells are used because they do not endogenously express MATs, providing a "clean" background for expressing a single, specific human transporter (hSERT, hDAT, or hNET). This ensures that the observed binding is exclusively to the target of interest.

  • Radioligands: Specific radioligands with high affinity and selectivity are chosen for each transporter to ensure a robust assay window (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET).

Step-by-Step Protocol:

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably transfected with either hSERT, hDAT, or hNET to a high density.

    • Harvest the cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove cytosolic components.

    • Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (e.g., DC-F1, from 0.1 nM to 10 µM).

    • Add a constant concentration of the appropriate radioligand (e.g., ~1 nM [³H]citalopram for hSERT).

    • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known, potent inhibitor (e.g., 10 µM fluoxetine for hSERT).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting & Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

G prep Prepare Transporter-Expressing Cell Membranes plate Plate Membranes, Test Compound (Varying Conc.), and Radioligand (Constant Conc.) prep->plate Dispense incubate Incubate to Reach Binding Equilibrium plate->incubate Step 1 filter Rapid Filtration to Separate Bound vs. Free Ligand incubate->filter Step 2 quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify Step 3 analyze Analyze Data: IC50 → Ki Calculation quantify->analyze Step 4

Caption: Workflow for a competitive radioligand binding assay.

Radiotracer Uptake Inhibition Assays

These functional assays measure a compound's ability to block the primary function of the transporter: moving neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Causality Behind Experimental Choices:

  • System: Transporter-transfected cells or synaptosomes (nerve terminal preparations from brain tissue) can be used.[4] Cells provide a controlled system, while synaptosomes offer a more physiologically relevant ex vivo environment.

  • Substrates: Radiolabeled versions of the endogenous neurotransmitters (e.g., [³H]5-HT for SERT, [³H]DA for DAT, [³H]NE for NET) are used as substrates to directly measure the functional activity of the transporter.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation:

    • Use either transporter-transfected HEK293 cells or freshly prepared synaptosomes from a relevant brain region (e.g., striatum for DAT, cortex for SERT/NET).

    • Pre-incubate the cells/synaptosomes in assay buffer at 37°C.

  • Inhibition Assay:

    • Add increasing concentrations of the test compound (e.g., DC-F1) to the cell/synaptosome suspension and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter substrate (e.g., 5-10 nM [³H]5-HT).

    • Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes). The reaction is kept at 37°C, as transport is an active, energy-dependent process.

    • To determine non-specific uptake, a parallel set of tubes is incubated with a known potent inhibitor (e.g., 10 µM fluoxetine) or is kept at 0-4°C to halt active transport.

  • Termination & Quantification:

    • Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This traps the cells/synaptosomes containing the internalized radiotracer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of neurotransmitter transport.[1]

G prep Prepare Cells/Synaptosomes (37°C) preincubate Pre-incubate with Test Compound prep->preincubate Step 1 initiate Initiate Uptake with Radiolabeled Neurotransmitter preincubate->initiate Step 2 terminate Terminate Reaction via Rapid Filtration initiate->terminate Step 3 quantify Quantify Internalized Radioactivity terminate->quantify Step 4 analyze Analyze Data: Determine IC50 Value quantify->analyze Step 5

Caption: Workflow for a radiotracer uptake inhibition assay.

Conclusion

This guide demonstrates a systematic approach to the selectivity profiling of the novel difluorochroman amine scaffold. By employing a combination of high-fidelity radioligand binding and functional uptake inhibition assays, a clear and comparative "biochemical fingerprint" for each analog can be established.[4] Our hypothetical data illustrates that minor chemical modifications to the core structure can profoundly alter the selectivity profile, yielding compounds that range from a highly selective SSRI (DC-F1) to a non-selective SDRI (DC-F2) and a dual SNRI (DC-F3).

This rigorous, data-driven approach is fundamental to modern drug discovery. It enables researchers to establish clear structure-activity relationships, select promising candidates for further development, and ultimately design molecules with the precise pharmacological action required to safely and effectively treat complex neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Benchmarking New Chroman Derivatives Against Known Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Cancer Therapeutics and the Promise of Chroman Scaffolds

For researchers, scientists, and drug development professionals, the quest for novel, more effective, and safer anticancer agents is a perpetual endeavor. While established therapeutic agents have significantly improved patient outcomes, challenges such as drug resistance and off-target toxicities necessitate the exploration of new chemical entities. Among these, the chroman scaffold has emerged as a privileged structure in medicinal chemistry, with a plethora of derivatives demonstrating potent biological activities, including anticancer effects.[1][2] Chromene derivatives, a class to which chromans belong, have shown the ability to interact with diverse cellular targets, underpinning their broad spectrum of pharmacological actions.[1][2]

This guide provides an in-depth, objective comparison of a novel hypothetical chroman derivative, hereafter referred to as Cpd-X , against a well-established therapeutic agent, Doxorubicin , a widely used chemotherapy drug.[3][4] The aim is to equip researchers with the foundational knowledge and detailed protocols to benchmark new chemical entities, ensuring scientific integrity and a logical, data-driven approach to drug discovery. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

The Rationale for Comparison: Cpd-X vs. Doxorubicin

Cpd-X is a novel synthetic chroman derivative designed to exploit the known anticancer properties of the chroman nucleus, which has been shown in various studies to induce apoptosis and inhibit cancer cell proliferation.[1][5][6] The rationale for its development is to create a compound with enhanced tumor cell selectivity and a more favorable safety profile compared to conventional chemotherapeutics.

Doxorubicin , an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[4] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[4] However, its clinical utility is often limited by significant cardiotoxicity. This comparison, therefore, aims to evaluate whether Cpd-X can match or exceed the cytotoxic efficacy of Doxorubicin against cancer cells while potentially offering a wider therapeutic window.

In Vitro Benchmarking: A Multi-faceted Approach to Efficacy and Selectivity

Initial screening and characterization of a new drug candidate are heavily reliant on robust in vitro assays.[7][8] These assays provide a controlled environment to assess a compound's biological activity, mechanism of action, and potential toxicity before advancing to more complex and costly in vivo studies.[8]

Cell Viability and Cytotoxicity Assays: The First Line of Assessment

The fundamental question for any potential anticancer agent is its ability to kill or inhibit the growth of cancer cells. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose as they measure the metabolic activity of viable cells.[9][10][11]

The XTT assay is advantageous over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the procedure.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X and Doxorubicin in a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A for normal breast epithelium) to assess both potency and selectivity.

Materials:

  • Human cancer cell lines (MCF-7, HCT116) and a non-cancerous cell line (MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cpd-X and Doxorubicin stock solutions (in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)[12]

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of Cpd-X and Doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • XTT Reagent Preparation and Addition: Prepare the XTT working solution according to the manufacturer's instructions by mixing the XTT reagent and the electron coupling reagent. Add 50 µL of the XTT working solution to each well.

  • Final Incubation and Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance at 450-490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_xtt Add XTT Reagent incubate_48h->add_xtt incubate_4h Incubate for 2-4h add_xtt->incubate_4h read_plate Measure Absorbance incubate_4h->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Mechanism of Action: Unraveling the 'How'

Understanding how a compound exerts its cytotoxic effects is crucial for its development. For many anticancer drugs, this involves targeting specific enzymes or signaling pathways.[13][14]

Given that many chroman derivatives have been shown to modulate the activity of various kinases involved in cancer progression, an enzyme inhibition assay is a logical next step.[2] Let's assume Cpd-X is designed to inhibit a specific kinase, for example, a member of the MAPK pathway.

Objective: To determine the inhibitory activity of Cpd-X on a purified target kinase and compare it to a known inhibitor of that kinase.

Materials:

  • Purified target kinase

  • Substrate for the kinase

  • ATP

  • Cpd-X and a known kinase inhibitor

  • Assay buffer

  • A method to detect kinase activity (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption)

  • 384-well plates

  • Plate reader

Step-by-Step Procedure: [13][15]

  • Reagent Preparation: Prepare all reagents, including the kinase, substrate, ATP, and inhibitor dilutions in the appropriate assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the purified kinase to the wells of a 384-well plate. Then, add different concentrations of Cpd-X or the known inhibitor and allow them to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[13]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Stop the Reaction and Detect Signal: Stop the reaction (if necessary, depending on the detection method) and then add the detection reagents.

  • Data Acquisition and Analysis: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents add_enzyme Add Enzyme prep_reagents->add_enzyme add_inhibitor Add Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Add Substrate & ATP pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_signal Read Signal stop_reaction->read_signal calc_inhibition Calculate % Inhibition & IC50 read_signal->calc_inhibition

In Vivo Benchmarking: Assessing Efficacy and Toxicity in a Living System

While in vitro assays are invaluable for initial screening, they cannot fully recapitulate the complexity of a living organism.[8] In vivo studies in animal models are therefore a critical step in the preclinical evaluation of any new drug candidate.[16][17][18]

Experimental Protocol: Xenograft Mouse Model of Human Cancer

Objective: To evaluate the in vivo antitumor efficacy and systemic toxicity of Cpd-X compared to Doxorubicin in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • Cpd-X and Doxorubicin formulations for in vivo administration

  • Calipers for tumor measurement

  • Scales for body weight measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, Cpd-X low dose, Cpd-X high dose, Doxorubicin).

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).

    • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Collect tumors for further analysis (e.g., histology, biomarker analysis) and major organs (e.g., heart, liver, kidneys) for histopathological assessment of toxicity.

  • Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Perform statistical analysis to compare the treatment groups to the vehicle control.

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant_cells Implant Cancer Cells tumor_growth Allow Tumor Growth implant_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize administer_treatment Administer Treatment randomize->administer_treatment monitor_tumor Monitor Tumor Volume administer_treatment->monitor_tumor monitor_weight Monitor Body Weight administer_treatment->monitor_weight euthanize Euthanize & Collect Tissues monitor_tumor->euthanize Endpoint Reached monitor_weight->euthanize Endpoint Reached analyze_data Analyze Data euthanize->analyze_data

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Cpd-X and Doxorubicin

CompoundCell LineIC50 (µM)Selectivity Index (IC50 non-cancerous / IC50 cancerous)
Cpd-X MCF-7[Insert Value][Calculate Value]
HCT116[Insert Value][Calculate Value]
MCF-10A[Insert Value]N/A
Doxorubicin MCF-7[Insert Value][Calculate Value]
HCT116[Insert Value][Calculate Value]
MCF-10A[Insert Value]N/A

Table 2: In Vivo Antitumor Efficacy of Cpd-X and Doxorubicin

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control [Insert Value]N/A[Insert Value]
Cpd-X (Low Dose) [Insert Value][Calculate Value][Insert Value]
Cpd-X (High Dose) [Insert Value][Calculate Value][Insert Value]
Doxorubicin [Insert Value][Calculate Value][Insert Value]

Conclusion: A Framework for Informed Decision-Making

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking a new chroman derivative, Cpd-X, against the established anticancer agent, Doxorubicin. By systematically evaluating both in vitro and in vivo efficacy and toxicity, researchers can generate the critical data needed to make informed decisions about the future development of novel therapeutic candidates. The provided protocols are designed to be self-validating and are grounded in established methodologies. The ultimate goal is to identify new anticancer agents that not only are potent but also offer a superior safety profile, thereby improving the therapeutic options available to patients.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,7-Difluorochroman-4-amine hydrochloride: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of professional scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7-Difluorochroman-4-amine hydrochloride, a compound often used in research and development.

The fundamental principle governing all laboratory work is that no activity should begin without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[1] This proactive approach ensures regulatory compliance and prevents unforeseen complications.[1] This document synthesizes best practices and regulatory standards to provide a self-validating system for managing waste generated from the use of this compound.

Hazard Characterization and Waste Classification

Based on data for similar structures like (S)-Chroman-4-amine hydrochloride and 3-Fluoropropan-1-amine hydrochloride, it is prudent to handle this compound as a hazardous substance.[2][3] The likely hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2]

Therefore, all waste containing this compound, including pure solid, solutions, and contaminated materials, must be treated as hazardous waste .[4] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6] Given the potential for toxicity and irritation, it is safest to manage this compound as a characteristic hazardous waste.

Table 1: Inferred Hazard Profile and Disposal Classification

Hazard CategoryInferred Risk for this compoundConsequence for Disposal
Acute Oral Toxicity Harmful if swallowed[2]Must be disposed of as hazardous waste. Prohibited from drain or regular trash disposal.[4][5]
Skin Irritation Causes skin irritation[2]Must be disposed of as hazardous waste. Requires use of appropriate PPE during handling.[2][7]
Eye Irritation Causes serious eye irritation[2]Must be disposed of as hazardous waste. Requires use of appropriate PPE during handling.[2][7]
Respiratory Irritation May cause respiratory irritation[2]Handled in a well-ventilated area or fume hood.[2] Waste containers must remain closed.[4]
Environmental Hazard Potential for toxicity to aquatic life[8]Prohibited from entering drains or sewer systems to prevent environmental release.[9]

Immediate Safety & Handling Protocols

Before handling the compound for either use or disposal, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Always wear:

    • Safety Goggles or a Face Shield: To protect against splashes and dust.[2]

    • Chemical-Resistant Gloves: Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact.[2][10]

    • Lab Coat: To protect skin and clothing.[7]

  • Engineering Controls: All handling and preparation of waste should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure spill cleanup materials are available.[11]

Step-by-Step Disposal and Segregation Workflow

The overriding principle is to never dispose of this chemical down the drain or in the regular trash.[4][5] All waste must be collected for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][7]

Step 1: Waste Collection
  • Solid Waste: Place unused solid this compound, contaminated weigh boats, or absorbent materials used for minor spills directly into a designated solid hazardous waste container. This container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, screw-on lid.[5]

  • Liquid Waste (Solutions): Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not mix incompatible waste streams; for example, keep acidic waste separate from basic waste and segregate halogenated from non-halogenated solvents where required by your facility.[1]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is then managed as hazardous drug waste.[11]

  • Contaminated Labware: Disposable labware (pipette tips, tubes, etc.) should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated via triple-rinsing before being washed for reuse (see Section 6).

Step 2: Waste Segregation Decision Workflow

The following diagram outlines the decision-making process for segregating waste streams associated with this compound.

G Diagram 1: Waste Segregation Decision Workflow Start Waste Generated Containing 5,7-Difluorochroman-4-amine HCl IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is it a contaminated sharp? IsLiquid->IsSharp No LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsEmpty Is it an empty container? IsSharp->IsEmpty No SharpsWaste Place in Puncture-Proof Sharps Container (Label as Hazardous) IsSharp->SharpsWaste Yes Decon Proceed to Container Decontamination Protocol (See Section 6) IsEmpty->Decon Yes End End of Segregation IsEmpty->End No SolidWaste->End LiquidWaste->End SharpsWaste->End Decon->End

Caption: Waste segregation for this compound.

Container Management and Labeling

Proper container management is a critical compliance point under EPA and OSHA regulations.[12]

  • Condition: Containers must be in good condition, free from leaks or damage.[13]

  • Compatibility: The container material must be chemically compatible with the waste.[12]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4][13] This prevents spills and the release of vapors.

Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[13]

Table 2: Hazardous Waste Label Requirements

Label ElementRequirementRationale
"HAZARDOUS WASTE" The words "Hazardous Waste" must be prominently displayed.[13]Clearly identifies the container's contents as regulated waste.
Full Chemical Names List all chemical constituents by their full name (no abbreviations or formulas).[7]Ensures proper handling, segregation, and disposal by EHS personnel and waste vendors.
Percentage Composition Provide an estimated percentage for each component, totaling 100%.[7]Informs disposal facilities of the waste stream's characteristics for safe treatment.
Accumulation Start Date The date the first waste was added to the container.Used to track storage time limits in Satellite Accumulation Areas.
Hazard Information Indicate relevant hazards (e.g., Toxic, Irritant).Provides at-a-glance safety information for handlers.

On-Site Storage in Satellite Accumulation Areas (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[5]

  • Location: The SAA must be under the control of laboratory personnel.[1] Store waste in a designated secondary containment bin to contain potential leaks.[12]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]

  • Segregation: Store incompatible waste containers separately within the SAA.[13] For example, do not store this amine hydrochloride waste next to strong oxidizing agents.[3]

  • Removal: Once a container is full or the 55-gallon limit is reached, it must be moved to the central accumulation area within three days.[5] It is best practice to request a pickup from EHS well before this limit is reached.[5]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash or recycled.[7]

  • Triple-Rinse Procedure:

    • Rinse the empty container with a suitable solvent that can dissolve the compound (e.g., ethanol, methanol).[7]

    • Collect this first rinsate and pour it into the appropriate liquid hazardous waste container.[7]

    • Repeat the rinse two more times, collecting all rinsate as hazardous waste.[7]

  • Label Defacement: After the container is triple-rinsed and dry, completely remove or deface the original chemical label.[4]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or recycling, according to your institution's specific policies.[7]

G Diagram 2: Empty Container Decontamination Workflow Start Empty Container of 5,7-Difluorochroman-4-amine HCl Rinse1 Step 1: Rinse with compatible solvent Start->Rinse1 Collect1 Collect rinsate into Liquid Hazardous Waste Rinse1->Collect1 Rinse2 Step 2: Repeat rinse Collect1->Rinse2 Collect2 Collect rinsate into Liquid Hazardous Waste Rinse2->Collect2 Rinse3 Step 3: Repeat rinse a third time Collect2->Rinse3 Collect3 Collect rinsate into Liquid Hazardous Waste Rinse3->Collect3 Deface Step 4: Air dry container and completely deface original label Collect3->Deface Dispose Step 5: Dispose of container in regular trash or recycling Deface->Dispose End End of Process Dispose->End

Caption: Workflow for decontaminating empty chemical containers.

Arranging for Final Disposal

Laboratory personnel are responsible for collecting and labeling waste, but final disposal must be handled by trained professionals.

  • Request Pickup: When your waste container is nearly full, submit a hazardous material pickup request to your institution's EHS department.[13] Do not wait until it is completely full to avoid overfilling.

  • Documentation: Complete all required paperwork accurately. This information is used for regulatory reporting and to ensure the waste is transported and treated safely.[12]

  • Professional Service: Your EHS department will arrange for a licensed hazardous waste disposal company to transport the material for final treatment, which is often high-temperature incineration.[10][14]

Spill Management

Accidental spills must be cleaned up immediately.[4]

  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container.[2][10] Clean the area with an appropriate solvent and collect all cleanup materials (e.g., contaminated wipes) as hazardous waste.[4]

  • Large Spills: If a spill is large or you are not comfortable cleaning it up, evacuate the immediate area to prevent exposure.[2][4] Alert your colleagues and contact your institution's EHS or emergency response team for assistance.[4]

By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operates in full compliance with all regulations.

References

A Comprehensive Guide to the Safe Handling of 5,7-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5,7-Difluorochroman-4-amine hydrochloride (CAS RN: 1392211-80-1).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, such as (S)-Chroman-4-amine hydrochloride and (R)-5,7-Difluorochroman-4-ol, as well as established best practices for handling fluorinated amines and amine hydrochlorides.[2][3] A thorough, experiment-specific risk assessment is mandatory before commencing any work.

Understanding the Hazard Landscape
  • Amine Hydrochloride Moiety : Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[3] They may also be harmful if swallowed or absorbed through the skin.[4]

  • Fluorinated Aromatic Structure : The presence of fluorine atoms on the aromatic ring can influence the molecule's reactivity and metabolic pathways. While fluorination can enhance metabolic stability, C-F bond cleavage can sometimes lead to the formation of toxic metabolites.[5][6][7] Organofluorine compounds may also react with strong oxidizing or reducing agents.[8]

  • Physical Form : As a solid, this compound poses a risk of aerosolization, leading to potential inhalation exposure.

Based on the SDS for the non-fluorinated analog, (S)-Chroman-4-amine hydrochloride, we can anticipate the following potential hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[9][10] The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, dust, and aerosols, preventing serious eye irritation.[3][11][12][13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.To prevent skin contact, which can cause irritation.[2][14] Gloves should be inspected before use and changed regularly.[15]
Body Protection A fully buttoned lab coat. A chemical-resistant apron should be worn for larger quantities.To protect the skin and clothing from contamination.[16]
Respiratory Protection All handling of the solid compound should be done in a certified chemical fume hood to control exposure.[11] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) is necessary.[12][17]To prevent inhalation of the compound, which may cause respiratory irritation.[3]
Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.[11][18]

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][17]

  • The container should be tightly sealed and clearly labeled.

3.2. Weighing and Handling

  • All weighing and transfers of the solid compound must be conducted in a chemical fume hood to minimize inhalation risk.

  • Use anti-static weighing paper or a spatula to prevent dispersal of the powder.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Avoid creating dust.[3]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[15][16]

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.[15]

4.1. Spill Response

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been declared safe by EHS.

4.2. First Aid Measures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][12]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical final step.

5.1. Waste Segregation

  • Solid Waste : All contaminated materials, including gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds. Do not mix with incompatible waste streams.[2]

  • Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[11]

5.2. Disposal Procedure

  • All waste containers must be kept closed except when adding waste.[11]

  • Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][11]

  • Dispose of all waste through your institution's EHS office.[11] Do not pour this chemical down the drain or dispose of it in the regular trash.[14][18]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound ppe->weigh transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Glassware transfer->decontaminate waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose spill Spill Occurs contain_spill Contain & Clean Spill spill->contain_spill exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid contain_spill->waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluorochroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5,7-Difluorochroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.